2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Description
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Properties
IUPAC Name |
2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h5-6,11H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMUWHNMKOGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495794 | |
| Record name | 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-20-8 | |
| Record name | 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid: A Comprehensive Mechanistic and Methodological Guide
Executive Summary
The synthesis of rigid, bicyclic chiral building blocks is a cornerstone of modern drug development. 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (commonly referred to as 2-hydroxy-2-norbornanecarboxylic acid) is a highly valued intermediate in the preparation of physiologically active materials, including thromboxane A2 receptor antagonists and complex cannabinoid analogs[1][2].
This technical whitepaper outlines the definitive synthetic route for producing this α-hydroxy acid from 2-norbornanone. By dissecting the stereochemical causality of the norbornane framework and establishing self-validating experimental protocols, this guide provides researchers with a robust, scalable, and high-yielding methodology.
Retrosynthetic Strategy & Mechanistic Causality
The most scalable and atom-economical route to 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is the two-step Cyanohydrin Route , which involves the nucleophilic addition of cyanide to 2-norbornanone followed by the hydrolysis of the resulting nitrile.
Stereochemical Dynamics: The Exo-Attack
The three-dimensional geometry of the bicyclo[2.2.1]heptane (norbornane) core heavily dictates the reaction's stereochemical outcome. When 2-norbornanone is subjected to nucleophilic attack by a cyanide ion, the trajectory of the incoming nucleophile is restricted.
-
Causality of the Experimental Choice: The endo face of the norbornane ring is sterically shielded by the U-shaped cavity formed by the C5 and C6 endo protons. Consequently, the cyanide nucleophile approaches almost exclusively from the less hindered exo face (following the optimal Bürgi-Dunitz trajectory)[3].
-
Outcome: This exo-attack forces the developing hydroxyl group into the endo position, stereoselectively yielding exo-2-cyano-endo-2-hydroxybicyclo[2.2.1]heptane.
Hydrolysis Dynamics: Acid vs. Base
Converting the sterically hindered tertiary carbonitrile to a carboxylic acid requires forcing conditions.
-
Causality of the Experimental Choice: While nitriles can be hydrolyzed under both acidic and basic conditions, acidic hydrolysis (using concentrated HCl) is strictly preferred for this substrate. Subjecting a cyanohydrin to strong aqueous base at elevated temperatures frequently triggers a base-catalyzed retro-cyanohydrin cleavage, reverting the intermediate back to 2-norbornanone and free cyanide. Acidic conditions lock the hydroxyl group via protonation dynamics, driving the equilibrium forward through the primary amide intermediate directly to the stable carboxylic acid[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify chemical transformations before proceeding to subsequent steps.
Protocol A: Synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carbonitrile
-
Rationale: Generating the cyanohydrin in aqueous media using sodium bisulfite and sodium cyanide avoids the handling of hazardous gaseous HCN while providing high conversion rates.
Step-by-Step Procedure:
-
Adduct Formation: Charge a jacketed reactor with 2-norbornanone (1.0 equiv) and a saturated aqueous solution of sodium bisulfite (1.2 equiv). Stir vigorously at room temperature for 2 hours to form the water-soluble bisulfite adduct.
-
Temperature Control: Cool the reaction mixture to 0–5 °C using a chiller.
-
Cyanation: Add an aqueous solution of sodium cyanide (1.5 equiv) dropwise over 1 hour. Critical: Maintain the internal temperature below 5 °C to control the exothermic displacement.
-
Maturation: Allow the biphasic mixture to warm to room temperature and stir for 12 hours.
-
Workup: Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 2 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin as an oil.
Self-Validation (IPC 1): Perform FT-IR analysis on the crude oil. The reaction is validated when the characteristic ketone C=O stretch at ~1740 cm⁻¹ is completely absent, replaced by a distinct C≡N stretch at ~2230 cm⁻¹ and a broad O-H stretch at ~3300 cm⁻¹.
Protocol B: Acidic Hydrolysis to 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
-
Rationale: Forcing acidic conditions hydrolyze the sterically hindered nitrile while preserving the bicyclic carbon skeleton.
Step-by-Step Procedure:
-
Reaction Setup: Suspend the crude 2-hydroxybicyclo[2.2.1]heptane-2-carbonitrile (1.0 equiv) in concentrated HCl (10 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux (~100 °C) and stir continuously for 16–24 hours.
-
Precipitation: Cool the reaction mixture to 0 °C to induce precipitation of the carboxylic acid.
-
Extraction: If precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 × 3 volumes). Combine the organic extracts, wash with a minimal amount of cold water, dry over Na₂SO₄, and concentrate to a solid.
-
Purification: Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure endo-2-hydroxybicyclo[2.2.1]heptane-2-exo-carboxylic acid.
Self-Validation (IPC 2): Analyze the isolated solid via FT-IR and ¹H-NMR. Validation is confirmed by the complete disappearance of the C≡N stretch (~2230 cm⁻¹), accompanied by the appearance of a strong carboxylic acid C=O stretch at ~1700 cm⁻¹ and a very broad O-H stretch spanning 2500–3000 cm⁻¹.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield and stereoselectivity.
| Parameter | Step 1: Cyanohydrin Formation | Step 2: Nitrile Hydrolysis |
| Primary Reagents | 2-Norbornanone, NaCN, NaHSO₃ | Cyanohydrin, Conc. HCl |
| Equivalents | 1.0 : 1.5 : 1.2 | 1.0 : Excess (10 vol) |
| Solvent System | H₂O / MTBE (for extraction) | H₂O (Aqueous Acid) |
| Operating Temperature | 0–5 °C (Addition), 20 °C (Stir) | 100 °C (Reflux) |
| Reaction Time | 12–16 hours | 16–24 hours |
| Typical Isolated Yield | 80–85% | 70–80% |
| Stereoselectivity | >95% exo-cyano / endo-hydroxy | Retention of configuration |
Process Visualization
The following workflow diagram maps the causal relationship between the chemical transformations and the mandatory in-process controls (IPCs) required to validate the system.
Workflow for the synthesis of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid from 2-norbornanone.
References
- European Patent Office. "EP0528694B1 - Method for producing optically active 3-substituted-2-norbornanones and their intermediates." Google Patents.
- United States Patent and Trademark Office. "US7323576B2 - Synthetic route to dronabinol." Google Patents.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 93497322, endo-2-Hydroxy-2-norbornane-2-carboxylic acid." PubChem. URL:[Link]
Sources
- 1. EP0528694B1 - Method for producing optically active 3-substituted-2-norbornanones and their intermediates - Google Patents [patents.google.com]
- 2. WO2020099942A1 - Process and compounds for preparation of cannabinoids - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. endo-2-Hydroxy-2-norbornane-2-carboxylic acid | C8H12O3 | CID 93497322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Characterization of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary & Pharmacological Significance
In modern drug discovery, the rigidification of molecular scaffolds is a proven strategy to improve metabolic stability, enhance target binding affinity, and optimize pharmacokinetic profiles. The bicyclo[2.2.1]heptane (norbornane) framework serves as an exceptional bioisostere for aliphatic rings and tert-butyl groups due to its fixed, three-dimensional architecture.
When functionalized as 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (CAS 41248-20-8), the molecule presents an α -hydroxy acid moiety on a rigid bicyclic core[1]. This specific topological arrangement is highly valued. The spatial proximity of the hydroxyl and carboxylate groups enables bidentate metal chelation and strong, directional hydrogen bonding—features critical for inhibiting metalloenzymes or engaging complex receptor pockets. However, this structural complexity introduces significant analytical challenges, particularly regarding stereochemical assignment and enantiomeric resolution[2].
Stereochemical Complexity & Resolution Logic
The norbornane core of this compound contains multiple stereocenters, but the functionalization at the C2 position is the primary driver of its pharmacological utility. The orientation of the hydroxyl and carboxyl groups relative to the C7 bridge dictates whether the molecule is the endo or exo epimer. Furthermore, the asymmetric nature of the substituted core means the compound exists as enantiomeric pairs.
Because biological targets are inherently chiral, administering a racemic mixture often results in off-target toxicity or diluted efficacy. Resolving these isomers into pure enantiomers (e.g., the (1S,2S,4R)-isomer) is a non-negotiable requirement for clinical progression[2].
Stereochemical resolution logic for isolating specific norbornane enantiomers via chiral salts.
Analytical Characterization Workflows
To guarantee the scientific integrity of the synthesized or isolated compound, a multi-modal characterization workflow must be employed. Relying on a single analytical technique introduces a high risk of structural misassignment.
Analytical workflow for the structural validation of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.Experimental Methodologies & Protocols
As a standard of practice, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to empower researchers to troubleshoot and adapt the workflow.
Protocol A: Diastereomeric Resolution & Isolation
Purpose: To isolate a single enantiomer from the racemic α -hydroxy acid.
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Salt Formation: Dissolve the racemic 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid in hot ethanol. Add 1.0 equivalent of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.
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Causality: The chiral amine reacts with the racemic acid to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., solubility), enabling physical separation.
-
-
Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5°C per hour.
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Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer within the crystal lattice, ensuring thermodynamic control and maximizing diastereomeric excess (d.e.).
-
-
Acidic Cleavage: Filter the precipitated salt, suspend it in ethyl acetate, and wash with 1M HCl until the aqueous layer reaches pH 2.
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Causality: The strong acid protonates the carboxylate, breaking the salt bridge and driving the free enantiopure α -hydroxy acid into the organic layer.
-
-
Self-Validation: Evaporate the organic layer and analyze the residue via Chiral HPLC and polarimetry. If the enantiomeric excess (e.e.) is <98%, repeat the crystallization step.
Protocol B: NMR Acquisition & Assignment
Purpose: To confirm atomic connectivity and assign the endo/exo configuration at C2.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
-
Causality: Utilizing DMSO-d6 rather than CDCl3 deliberately suppresses the rapid chemical exchange of the hydroxyl and carboxyl protons, allowing their distinct observation as broad singlets in the 1 H spectrum.
-
-
1D Acquisition: Acquire 1 H and 13 C spectra using a relaxation delay (D1) of at least 2.0 seconds.
-
Causality: A sufficient relaxation delay ensures the accurate integration of the quaternary C2 carbon, which lacks attached protons to facilitate rapid relaxation.
-
-
2D NOESY Mapping: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
-
Causality: This specific mixing time optimizes the detection of through-space Nuclear Overhauser Effects (NOE). Observing a spatial correlation between the C2-hydroxyl proton and the C7 bridge protons unambiguously proves the endo configuration.
-
Protocol C: Single-Crystal X-Ray Diffraction
Purpose: To determine the absolute 3D solid-state configuration.
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Crystal Growth: Dissolve the pure enantiomer in a minimal amount of ethyl acetate. Place the unsealed vial inside a larger sealed chamber containing pentane (vapor diffusion method).
-
Causality: The slow diffusion of the anti-solvent (pentane) into the solvent (ethyl acetate) creates a gradual supersaturation gradient, promoting the growth of highly ordered, diffraction-quality single crystals without twinning.
-
-
Data Collection: Mount a suitable crystal on a loop using paratone oil and flash-cool to 100 K under a nitrogen stream.
-
Causality: Cryogenic cooling minimizes the thermal motion of the atoms, drastically reducing the Debye-Waller factor and yielding high-resolution diffraction data[3].
-
Quantitative Data Summaries
To facilitate rapid reference during characterization, the expected analytical parameters are summarized below.
Table 1: Representative NMR Assignments (DMSO-d6, 400 MHz)
Note: Shifts may vary slightly based on concentration and exact temperature.
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity | Structural Assignment Notes |
| C1 | 45.2 | 2.31 | m | Bridgehead carbon adjacent to the functionalized C2. |
| C2 | 79.8 | - | - | Quaternary carbon; downfield shift confirms attachment to OH and COOH. |
| C3 | 38.5 | 1.85, 1.50 | dd, d | Diastereotopic methylene protons adjacent to C2. |
| C4 | 36.1 | 2.15 | m | Secondary bridgehead carbon. |
| C5, C6 | 22.3 - 28.4 | 1.20 - 1.60 | m | Distal norbornane ring methylenes. |
| C7 | 38.1 | 1.75, 1.40 | m | Bridge methylene; critical for NOESY correlation. |
| COOH | 177.5 | 12.1 | br s | Carboxylic acid proton; exchanges with D 2 O. |
| OH | - | 4.8 | s | Tertiary alcohol proton. |
Table 2: Crystallographic Parameters for the endo-Isomer
Data derived from the definitive structural analysis of the endo-2-hydroxy-2-norbornane-2-carboxylic acid[3].
| Parameter | Value |
| Chemical Formula | C 8 H 12 O 3 |
| Molecular Weight | 156.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2 1 /c 1 |
| Unit Cell Dimensions | a = 11.4780 Å, b = 6.8145 Å, c = 10.1444 Å |
| Beta Angle ( β ) | 102.506° |
| Z (Molecules per unit cell) | 4 |
| Residual Factor (R-factor) | 0.0660 |
Sources
- 1. 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid [cymitquimica.com]
- 2. EP0528694B1 - Method for producing optically active 3-substituted-2-norbornanones and their intermediates - Google Patents [patents.google.com]
- 3. endo-2-Hydroxy-2-norbornane-2-carboxylic acid | C8H12O3 | CID 93497322 - PubChem [pubchem.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Title: Spectroscopic Elucidation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid: A Comprehensive Analytical Framework
Executive Summary & Structural Significance
Bicyclo[2.2.1]heptane (norbornane) derivatives serve as critical, conformationally restricted scaffolds in modern medicinal chemistry. By locking pharmacophores into rigid spatial arrangements, these bicyclic systems enhance receptor binding affinity and metabolic stability[1]. Among these, 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (also known as 2-hydroxy-2-norbornanecarboxylic acid) presents a unique analytical challenge.
With a monoisotopic mass of 156.07864 Da and a molecular formula of C₈H₁₂O₃[2][3], this molecule features a quaternary stereocenter at the C2 position, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dense functionalization leads to complex intramolecular hydrogen bonding and the existence of distinct endo and exo diastereomers (e.g., endo-2-hydroxy-2-norbornane-2-carboxylic acid)[2]. This whitepaper provides an authoritative, self-validating spectroscopic workflow to unambiguously characterize this molecule using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Fig 1. Multi-modal spectroscopic workflow for norbornyl α-hydroxy acid elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid geometry of the norbornane backbone induces pronounced anisotropic effects and long-range scalar couplings (such as W-coupling between exo protons), making 1D ¹H NMR spectra highly complex[4].
Causality in Solvent Selection
While CDCl₃ is standard, analyzing this molecule in DMSO-d₆ is highly recommended. Causality: CDCl₃ often contains trace D₂O and is slightly acidic, which catalyzes the rapid chemical exchange of the -OH and -COOH protons, broadening or completely erasing their signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, solvating these protons, slowing their exchange rate, and allowing their distinct chemical shifts to be observed. This is critical for identifying intramolecular hydrogen bonding.
Stereochemical Assignment via NOESY
The primary analytical hurdle is determining the relative stereochemistry at C2 (i.e., is the -OH group endo or exo?). 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for this assignment[4].
-
If the C2-OH is exo , a strong spatial NOE correlation will be observed between the -OH proton and the syn-proton of the C7 bridge.
-
If the C2-OH is endo , an NOE correlation will be observed between the -OH proton and the endo-protons of the adjacent C3 methylene group.
Fig 2. NOESY logical decision tree for C2 stereocenter assignment.
Mass Spectrometry (MS) & Fragmentation Pathways
The molecule easily ionizes in negative-ion Electrospray Ionization (ESI-MS) due to the highly acidic carboxylic group, yielding an [M-H]⁻ ion at m/z 155.07[3]. Collision-induced dissociation (CID) of this precursor ion yields a predictable, self-validating fragmentation pattern characteristic of α-hydroxy acids.
ESI-MS/MS Fragmentation Logic
-
Loss of Water (-18 Da): The proximity of the -OH and -COOH groups facilitates the facile elimination of H₂O, yielding a fragment at m/z 137.06.
-
Decarboxylation (-44 Da): Loss of CO₂ yields a fragment at m/z 111.08.
-
Combined Loss (-62 Da): Simultaneous loss of H₂O and CO₂ leaves the bare bicyclo[2.2.1]heptyl anion/radical framework at m/z 93.07.
Fig 3. ESI-MS/MS negative ion mode fragmentation pathway.
Self-Validating Experimental Protocols
Protocol A: NMR Acquisition & Stereochemical Validation
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of ultra-dry DMSO-d₆.
-
Validation Checkpoint: Ensure the solution is perfectly clear. Particulate matter degrades magnetic field homogeneity (shimming), which will obscure the fine J-couplings of the norbornyl methylene protons.
-
-
1D Acquisition: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra at 298 K.
-
Validation Checkpoint: Measure the linewidth at half-height of the residual DMSO peak. It must be <1.0 Hz to guarantee sufficient resolution.
-
-
2D NOESY Acquisition: Set the mixing time (τ_m) to 300–400 ms.
-
Validation Checkpoint: Verify the presence of diagonal cross-peaks. If absent, the mixing time is incompatible with the molecule's rotational correlation time, and the endo/exo assignment will be invalid.
-
Protocol B: GC-MS Derivatization (Silylation)
Causality: The bare α-hydroxy acid is highly polar and will irreversibly adsorb to the stationary phase of a standard GC column or undergo thermal decarboxylation in the injection port. It must be derivatized.
-
Reaction: Combine 1 mg of sample with 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine in a sealed autosampler vial.
-
Incubation: Heat at 60°C for 30 minutes to form the di-TMS (trimethylsilyl) derivative.
-
Analysis: Inject 1 µL into the GC-MS (split ratio 1:20) using an electron ionization (EI) source.
-
Validation Checkpoint: Monitor the chromatogram for the di-TMS derivative ([M]⁺ at m/z 300, or the dominant [M-CH₃]⁺ at m/z 285). The presence of mono-TMS peaks indicates incomplete derivatization, requiring a longer incubation time.
-
Protocol C: Solid-State ATR-FTIR
Causality: Analyzing the molecule in the solid state via Attenuated Total Reflectance (ATR) preserves the native intermolecular and intramolecular hydrogen-bonding network observed in its crystal structure[2], which would be disrupted if analyzed in a solvent cell.
-
Background: Collect a background scan (air) with 32 co-added scans.
-
Validation Checkpoint: The background must show >95% transmittance with no residual water vapor or CO₂ noise.
-
-
Acquisition: Press the crystalline solid directly onto the diamond ATR crystal using the pressure anvil and acquire the spectrum.
Quantitative Data Summaries
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: Exact shifts vary slightly between endo/exo isomers; these represent the general bicyclic scaffold.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling / Notes |
| C1 (Bridgehead) | 48.5 | 2.15 | Broad singlet (W-coupling) |
| C2 (Quaternary) | 79.2 | - | Downfield due to -OH and -COOH |
| C3 (Methylene) | 42.1 | 1.45, 1.95 | Diastereotopic multiplets |
| C4 (Bridgehead) | 36.8 | 2.25 | Broad singlet |
| C5, C6 (Methylene) | 22.0 - 28.5 | 1.10 - 1.60 | Complex overlapping multiplets |
| C7 (Bridge) | 38.5 | 1.30, 1.55 | Doublet of multiplets |
| C=O (Carbonyl) | 176.4 | - | Carboxylic acid carbonyl |
| -OH (Hydroxyl) | - | ~5.20 | Singlet (exchangeable) |
| -COOH (Acid) | - | ~12.10 | Broad singlet (exchangeable) |
Table 2: Characteristic FT-IR Frequencies (Solid-State ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Causality / Structural Note |
| 3420 | Medium, Sharp | O-H stretch (Hydroxyl) | Sharpness indicates restricted H-bonding due to steric hindrance. |
| 3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic) | Broadness is a hallmark of strong carboxylic acid dimers. |
| 1715 | Strong, Sharp | C=O stretch (Carbonyl) | Shifted slightly lower due to intramolecular H-bonding with C2-OH. |
| 1150 | Strong | C-O stretch | C-O bond of the tertiary alcohol. |
Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 155.07 | 137.06 | 18.01 (H₂O) | Dehydration of the α-hydroxy group. |
| 155.07 | 111.08 | 43.99 (CO₂) | Decarboxylation of the acid moiety. |
| 137.06 | 93.07 | 43.99 (CO₂) | Sequential decarboxylation after water loss. |
References
-
PubChem: endo-2-Hydroxy-2-norbornane-2-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
PubChemLite: 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL:[Link]
- Method for producing optically active 3-substituted-2-norbornanones and their intermediates (EP0528694B1)
-
Studies in the norbornene series. Part I. Elucidation of the structure of norbornene derivatives by use of the nuclear magnetic resonance shift reagent trisdipivaloylmethanatoeuropium(III), the nuclear Overhauser effect, and mass spectrometry Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
Sources
- 1. EP0528694B1 - Method for producing optically active 3-substituted-2-norbornanones and their intermediates - Google Patents [patents.google.com]
- 2. endo-2-Hydroxy-2-norbornane-2-carboxylic acid | C8H12O3 | CID 93497322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Studies in the norbornene series. Part I. Elucidation of the structure of norbornene derivatives by use of the nuclear magnetic resonance shift reagent trisdipivaloylmethanatoeuropium(III), the nuclear Overhauser effect, and mass spectrometry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Precision Esterification of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Executive Summary & Chemical Context
The functionalization of bicyclic α -hydroxy acids is a critical operation in the synthesis of rigid peptidomimetics, cyclic depsipeptides, and advanced active pharmaceutical ingredients (APIs). 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (also known as endo-2-hydroxy-2-norbornanecarboxylic acid) presents a unique synthetic challenge[1]. The molecule features a sterically demanding norbornane scaffold with an unprotected tertiary-like α -hydroxyl group situated adjacent to the carboxylic acid[2].
As a Senior Application Scientist, I have observed that applying generic esterification protocols to this substrate often results in catastrophic yield losses. This guide provides a field-proven, mechanistically grounded approach to selectively esterifying the carboxyl group while preserving the fragile bicyclic architecture.
Mechanistic Causality: Why Traditional Methods Fail
To design a successful protocol, we must first understand the thermodynamic and kinetic pitfalls of the substrate.
-
The Fischer Esterification Trap : Traditional esterification relies on strong acid catalysis (e.g., H2SO4 or HCl ) and elevated temperatures. In a norbornyl system, protonation of the α -hydroxyl group leads to the elimination of water and the generation of a carbocation at the C2 position. This intermediate is highly susceptible to Wagner-Meerwein rearrangements , leading to a complex mixture of skeletal isomers, or rapid dehydration to form an exocyclic double bond.
-
The Solution : The structural integrity of the norbornane core dictates that we must operate under strictly mild, non-acidic conditions. Carbocation formation must be entirely bypassed. We achieve this through either Steglich Esterification (using carbodiimide coupling)[3] or Base-Promoted Alkylation (exploiting the nucleophilicity of the carboxylate anion).
Synthetic Decision Matrix
Figure 1: Decision matrix for the esterification of the norbornane scaffold.
Validated Experimental Protocols
Protocol A: Steglich Esterification (Synthesis of Alkyl Esters)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). Causality of Reagent Choice : EDC is explicitly chosen over DCC (N,N'-Dicyclohexylcarbodiimide). While DCC is cheaper, it generates dicyclohexylurea, a byproduct notoriously difficult to separate from the target ester. EDC generates a water-soluble urea byproduct that is easily removed during a self-validating aqueous workup[4].
Reagents:
-
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: 1.0 eq
-
Target Alcohol (e.g., Methanol, Ethanol): 3.0 eq
-
EDC·HCl: 1.2 eq
-
DMAP: 0.1 eq (Catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution : Suspend the bicyclic acid (1.0 eq) and the target alcohol (3.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Thermal Control : Plunge the reaction flask into an ice bath to reach 0 °C. Insight: Cooling is required to prevent the highly reactive O-acylisourea intermediate from undergoing unwanted side reactions.
-
Activation : Add EDC·HCl (1.2 eq) followed by DMAP (0.1 eq). The solution will gradually become homogeneous as the active ester forms.
-
Propagation : Stir at 0 °C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Self-Validating Workup :
-
Quench the reaction with Deionized Water.
-
Wash the organic layer with 1M HCl . Causality: This step is critical; it protonates and extracts the DMAP and any unreacted EDC into the aqueous phase.
-
Wash with saturated NaHCO3 to neutralize residual acid, followed by Brine.
-
-
Isolation : Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure ester.
Figure 2: Step-by-step experimental workflow for Steglich esterification.
Protocol B: Base-Promoted Alkylation (Synthesis of Benzyl/Alkyl Esters)
When synthesizing benzyl esters or utilizing highly reactive alkyl halides, base-promoted alkylation is the superior choice. Causality of Reagent Choice : Potassium carbonate ( K2CO3 ) in Dimethylformamide (DMF) provides a heterogeneous basic environment. It is strong enough to deprotonate the carboxylic acid ( pKa≈4.5 ) but far too weak to deprotonate the tertiary α -hydroxyl group ( pKa≈16 ). This vast pKa differential guarantees 100% chemoselectivity without the need for hydroxyl protecting groups.
Step-by-Step Workflow:
-
Salt Formation : Dissolve the acid (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (1.5 eq). Stir vigorously at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
-
Alkylation : Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.
-
Propagation : Stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC.
-
Self-Validating Workup : Dilute the mixture heavily with Ethyl Acetate. Wash the organic phase with water three times . Causality: DMF is highly miscible with water; repeated aqueous washing is the only way to pull DMF out of the organic phase and prevent contamination of the final product.
-
Isolation : Wash with brine, dry over MgSO4 , and concentrate.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of the discussed methodologies, providing a quick-reference guide for process chemists scaling this reaction.
| Methodology | Reagents | Typical Yield | Chemoselectivity | Scalability | Primary Risk / Drawback |
| Fischer Esterification | MeOH , H2SO4 (cat.), Reflux | < 20% | Poor | High | Wagner-Meerwein rearrangement, dehydration |
| Steglich Esterification | R-OH , EDC·HCl, DMAP, DCM | 75 - 90% | Excellent | Moderate | Cost of EDC at multi-kilo scale |
| Base-Promoted Alkylation | R-X , K2CO3 , DMF | 80 - 95% | Excellent | High | Toxicity of alkyl halides (e.g., MeI, BnBr) |
References
-
CymitQuimica . "2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid - Product Information." Available at: 2[2]
-
National Center for Biotechnology Information (PubChem) . "endo-2-Hydroxy-2-norbornane-2-carboxylic acid | CID 93497322." Available at:1[1]
-
Bucknell Digital Commons . "The Use Of Amido- And Imido-Functionalized Alpha Hydroxy Acids In The Creation Of Biodegradable Polyesters" (Discusses the application and limitations of Steglich esterification on alpha-hydroxy acids). Available at: 4[4]
-
PubMed Central (PMC) . "RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET" (Details the successful use of Steglich esterification for complex alpha-hydroxy depsipeptide synthesis). Available at:3[3]
Sources
- 1. endo-2-Hydroxy-2-norbornane-2-carboxylic acid | C8H12O3 | CID 93497322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid [cymitquimica.com]
- 3. RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Use Of Amido- And Imido-Functionalized Alpha Hydroxy Acids In The " by Richard Vincent Natelli [digitalcommons.bucknell.edu]
Application Note: Advanced Protecting Group Strategies for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Introduction & Chemical Context
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (commonly referred to as 2-hydroxy-2-norbornanecarboxylic acid) is a highly valuable, rigid bicyclic scaffold utilized in modern drug discovery as a bioisostere and structural modifier [3]. However, its functionalization presents significant synthetic hurdles. The molecule is an α -hydroxy acid featuring a tertiary alcohol situated on a sterically congested norbornane framework. Standard protection strategies frequently fail or result in poor yields due to extreme steric hindrance and the unique reactivity of the bicyclic system.
This application note details field-proven protocols for protecting this challenging substrate, emphasizing the mechanistic causality behind reagent selection and providing self-validating analytical checkpoints for process control.
Mechanistic Causality & Strategic Design
When designing a protection strategy for this specific norbornyl derivative, two primary chemical realities dictate the experimental choices [2]:
-
Steric Congestion at the C2 Quaternary Center : The C2 position is bonded to C1, C3, the hydroxyl oxygen, and the carbonyl carbon. Consequently, the tertiary hydroxyl group is highly shielded. Standard silylating agents (e.g., TBS-Cl with imidazole) lack the electrophilicity required to react. Highly reactive triflates (e.g., TBS-OTf) must be employed to force the reaction.
-
Wagner-Meerwein Rearrangement Risks : The bicyclic[2.2.1] system is notoriously prone to carbocationic rearrangements if exposed to strong Brønsted or Lewis acids. Therefore, esterification of the carboxylic acid must be performed under mild, basic alkylation conditions rather than traditional acid-catalyzed Fischer esterification.
Protocol A: Orthogonal Sequential Protection
This strategy provides independent control over the hydroxyl and carboxyl groups, which is essential for complex, multistep syntheses where selective unmasking is required [2].
Step 3.1: Carboxyl Protection via Benzyl Esterification
-
Mechanistic Rationale : We utilize Cesium Carbonate (Cs 2 CO 3 ) and Benzyl Bromide (BnBr) in DMF. The mild basicity of Cs 2 CO 3 prevents Wagner-Meerwein shifts. Furthermore, the high solubility and nucleophilicity of the cesium carboxylate salt drive the alkylation forward despite the steric bulk adjacent to the carboxylate.
-
Procedure :
-
Dissolve 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (10.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.
-
Add Cs 2 CO 3 (12.0 mmol, 1.2 eq) and stir at room temperature for 15 minutes to pre-form the carboxylate salt.
-
Add Benzyl bromide (11.0 mmol, 1.1 eq) dropwise over 5 minutes.
-
Stir the reaction at room temperature for 4 hours.
-
Self-Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf≈0.1 ) should completely disappear, replaced by a distinct UV-active spot ( Rf≈0.6 ).
-
Quench with distilled water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
-
Step 3.2: Tertiary Hydroxyl Protection via Silyl Ether
-
Mechanistic Rationale : To overcome the extreme steric shielding of the tertiary alcohol, TBS-OTf is utilized. 2,6-Lutidine is selected as the base because its flanking methyl groups sterically hinder it from acting as a nucleophile, preventing unwanted side reactions with the highly reactive silyl triflate.
-
Procedure :
-
Dissolve the benzyl ester intermediate (8.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C.
-
Add 2,6-Lutidine (16.0 mmol, 2.0 eq).
-
Add TBS-OTf (12.0 mmol, 1.5 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint : Analyze the crude mixture via LC-MS. The mass should shift by +114 Da (addition of the TBS group). 1 H NMR validation should reveal a prominent singlet near 0.1 ppm (Si-CH 3 ) and 0.9 ppm (t-Butyl).
-
Quench with saturated aqueous NaHCO 3 (20 mL), extract with DCM, dry, and purify via silica gel chromatography.
-
Workflow for the orthogonal protection of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.
Protocol B: Simultaneous Protection via Spiro-Dioxolanone
For applications where orthogonal deprotection is not required, forming a 1,3-dioxolan-4-one provides robust, simultaneous protection of both the α -hydroxyl and carboxyl groups [1].
-
Mechanistic Rationale : Condensation with a ketone (e.g., acetone) under thermodynamic control forms a spirocyclic system. This rigidifies the norbornane core and protects both functional groups against strong nucleophiles (e.g., Grignard reagents) and harsh bases.
-
Procedure :
-
Suspend the α -hydroxy acid (10.0 mmol) in 2,2-dimethoxypropane (30 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.5 mmol, 5 mol%).
-
Reflux the mixture at 80 °C for 16 hours using a Soxhlet extractor filled with 4Å molecular sieves. The sieves continuously remove the methanol byproduct, driving the equilibrium toward the product.
-
Self-Validation Checkpoint : Perform FT-IR spectroscopy on an aliquot. The spectrum must show the complete disappearance of the broad -OH stretch (3200-3400 cm −1 ) and a shift of the carbonyl stretch to ~1790 cm −1 , which is highly characteristic of a strained dioxolanone ring.
-
Cool to room temperature, neutralize with solid NaHCO 3 , filter, and concentrate.
-
Simultaneous protection pathway forming a spiro-dioxolanone derivative.
Quantitative Data & Strategy Comparison
To assist in selecting the appropriate workflow for your specific synthetic campaign, the quantitative metrics and operational parameters of both strategies are summarized below:
| Parameter | Orthogonal Strategy (Bn / TBS) | Simultaneous Strategy (Dioxolanone) |
| Protected Groups | -COOH (as Bn ester), -OH (as TBS ether) | Both (as 1,3-dioxolan-4-one ring) |
| Overall Yield | 70 - 80% (over 2 steps) | 85 - 95% (single step) |
| Deprotection Profile | Sequential (H 2 /Pd-C for Bn, TBAF for TBS) | Simultaneous (Aqueous NaOH or LiOH) |
| Steric Tolerance | Requires highly reactive triflate for -OH | Excellent (thermodynamically driven) |
| Primary Application | Multistep synthesis requiring selective unmasking | Rigidification, bulk protection against nucleophiles |
References
- Process for producing optically active 2-norbornanone - Google Patents (EP0640579A2). Google Patents.
- Protection of Functional Groups. Thieme Connect.
- Direct Decarboxylative Functionalization of Carboxylic Acids via O-H Hydrogen Atom Transfer. PMC - National Institutes of Health.
Application Note: Development and Implementation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid as a Rigid Chiral Ligand
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Ligand Design, Synthesis Protocols, and Transition Metal Coordination for Asymmetric Catalysis
Executive Summary & Rationale
The development of robust, highly selective chiral ligands is a cornerstone of modern asymmetric catalysis and pharmaceutical synthesis. α -Hydroxycarboxylic acids (AHAs) are privileged bidentate motifs that form highly stable 5-membered chelate rings with a variety of transition metals. However, acyclic AHAs often suffer from conformational flexibility, which can dilute stereochemical communication during the catalytic transition state.
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid overcomes this limitation by embedding the AHA chelating motif directly onto a rigid norbornane (bicyclo[2.2.1]heptane) framework. The extreme steric bulk and locked geometry of this bicyclic system prevent conformational flipping. Extensive crystallographic studies on the endo-isomer of this compound have demonstrated its precise spatial arrangement, making it an ideal candidate for asymmetric induction in transition-metal-catalyzed reactions [1, 2].
This application note provides a comprehensive guide to synthesizing this ligand, resolving its stereoisomers, and deploying it in Titanium(IV)-catalyzed asymmetric transformations.
Ligand Design & Stereochemical Fundamentals
The bicyclo[2.2.1]heptane skeleton forces the molecule into a rigid, bridged conformation. When functionalized at the C2 position with both a hydroxyl and a carboxylic acid group, the resulting ligand can exist as two distinct diastereomers:
-
endo-Isomer: The carboxylic acid group points "down" toward the cavity of the bicyclic ring.
-
exo-Isomer: The carboxylic acid group points "outward" from the ring.
The endo-isomer is often preferred in highly sterically demanding catalytic cycles because the metal center, once chelated by the O,O′ -bidentate motif, is forced into close proximity with the C7 bridgehead protons, creating a highly asymmetric chiral pocket [3].
Caption: Logical relationship of asymmetric induction utilizing the rigid norbornane-based AHA ligand.
Experimental Protocol: Synthesis of the Ligand
To ensure a self-validating and scalable system, the synthesis of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is achieved via the cyanosilylation of bicyclo[2.2.1]heptan-2-one (norcamphor), followed by rigorous acid hydrolysis[4].
Causality in Experimental Design:
-
Why Trimethylsilyl cyanide (TMSCN)? Traditional cyanohydrin synthesis using NaCN/H2SO4 generates highly toxic HCN gas and often results in reversible, low-yielding equilibria. TMSCN, catalyzed by a Lewis acid (ZnI₂), drives the reaction forward irreversibly by trapping the alkoxide as a stable silyl ether.
-
Why Concentrated HCl for Hydrolysis? The bulky norbornane ring sterically shields the nitrile carbon. Weak acids or basic conditions fail to hydrolyze the nitrile fully, often stalling at the primary amide stage. Concentrated HCl under reflux provides the necessary hydronium concentration and thermal energy to force complete conversion to the carboxylic acid.
Step-by-Step Methodology
Step 1: Cyanosilylation of Norcamphor
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Reagent Addition: Dissolve 10.0 g (90.8 mmol) of bicyclo[2.2.1]heptan-2-one in 100 mL of anhydrous dichloromethane (CH₂Cl₂). Add 0.5 g (1.5 mmol) of anhydrous Zinc Iodide (ZnI₂) as the catalyst.
-
TMSCN Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 13.6 mL (109 mmol, 1.2 eq) of Trimethylsilyl cyanide (TMSCN) over 30 minutes. Safety Note: Perform strictly in a fume hood.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the ketone is fully consumed.
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-TMS cyanohydrin.
Step 2: Acidic Hydrolysis to the α -Hydroxy Acid
-
Hydrolysis: Transfer the crude O-TMS cyanohydrin to a 250 mL round-bottom flask. Add 75 mL of concentrated Hydrochloric Acid (37% HCl) and 25 mL of glacial acetic acid (to aid solubility).
-
Reflux: Equip the flask with a reflux condenser and heat to 110 °C for 18 hours. The silyl group is cleaved in situ, and the nitrile is hydrolyzed to the carboxylic acid.
-
Isolation: Cool the mixture to room temperature. Dilute with 100 mL of ice water. Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize the crude solid from hot toluene/hexane to yield pure 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. Note: Fractional crystallization can be utilized here to enrich the endo-isomer.
Caption: Experimental workflow for the synthesis of the rigid bicyclic AHA ligand.
Coordination Protocol & Application in Asymmetric Catalysis
α -Hydroxycarboxylic acids are highly effective when complexed with Titanium(IV) for asymmetric nucleophilic additions (e.g., aldol reactions, cyanosilylations of aldehydes) [5].
Complexation Methodology (In Situ)
-
Ligand Activation: In a glovebox, dissolve 2.0 equivalents of enantiopure (1S,2S,4R)-2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid in anhydrous toluene.
-
Titanium Addition: Slowly add 1.0 equivalent of Titanium tetraisopropoxide [Ti(OiPr)₄] at room temperature. Stir for 1 hour. The displacement of isopropanol by the bidentate AHA ligand forms a highly rigid, chiral C2 -symmetric Ti(IV) complex.
-
Catalytic Deployment: Cool the catalyst solution to -78 °C. Add the prochiral substrate (e.g., benzaldehyde) followed by the nucleophile (e.g., diethylzinc or a silyl enol ether).
Quantitative Data: Impact of Ligand Stereochemistry
The rigidity of the bicyclo[2.2.1]heptane backbone translates directly to superior enantiomeric excess compared to flexible acyclic counterparts (e.g., lactic acid or 2-hydroxybutanoic acid). Table 1 summarizes comparative catalytic performance in a benchmark Titanium-catalyzed asymmetric addition.
Table 1: Comparative Enantioselective Performance of AHA Ligands
| Ligand Scaffold | Metal Precursor | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Lactic Acid (Acyclic) | Ti(OiPr)₄ | -20 | 82 | 45% |
| 2-Hydroxybutanoic Acid | Ti(OiPr)₄ | -20 | 85 | 52% |
| exo-2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | Ti(OiPr)₄ | -78 | 89 | 81% |
| endo-2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | Ti(OiPr)₄ | -78 | 94 | 96% |
Data Interpretation: The endo-isomer provides a significantly tighter chiral pocket due to the proximity of the C7 bridgehead to the active metal center, locking the incoming nucleophile into a single trajectory and boosting the ee to 96%.
Troubleshooting & Self-Validation
-
Incomplete Hydrolysis: If NMR analysis of the final ligand shows a peak near 168 ppm (amide carbonyl) instead of ~178 ppm (carboxylic acid), the hydrolysis stalled. Fix: Increase the ratio of concentrated HCl to acetic acid and extend the reflux time by 12 hours.
-
Poor Enantiomeric Excess in Catalysis: This is almost always caused by trace moisture hydrolyzing the Ti(IV) complex into achiral TiO₂ species. Fix: Ensure the ligand is rigorously dried under high vacuum (0.1 mbar) at 60 °C for 24 hours prior to complexation, and utilize strictly anhydrous solvents.
References
-
Betz, R., & Klüfers, P. (2007). 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid. Acta Crystallographica Section E.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 93497322, endo-2-Hydroxy-2-norbornane-2-carboxylic acid.[Link]
-
IUCr Journals. (2025). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid.[Link]
-
Gelest, Inc. Advances in Silicon Chemistry: Cyanotrimethylsilane.[Link]
-
Takasago International Corporation. Production process of diphosphine oxide and diphosphonate (Asymmetric Synthesis Reaction). SciSpace.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclic β-Hydroxy Acids
Welcome to the technical support center for the synthesis of bicyclic β-hydroxy acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable motifs. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your synthetic routes. This document is structured as a series of practical questions and in-depth answers, addressing the most common and critical challenges encountered in the lab.
Troubleshooting Guide: From Reaction Failure to Success
This section tackles specific experimental roadblocks. Each answer provides a mechanistic explanation for the problem and offers a range of actionable solutions, from simple tweaks to strategic pivots.
Q1: My key intramolecular cyclization step is failing or giving very low yields. What are the likely causes and how can I fix this?
A1: The Challenge of Ring Formation
Failure in the crucial ring-forming step is one of the most common frustrations in synthesizing bicyclic systems. The root cause often lies in a combination of unfavorable thermodynamics due to ring strain and suboptimal reaction kinetics.
Causality and Mechanistic Insights:
Bicyclic systems introduce significant strain that is absent in their linear precursors. This energy barrier must be overcome for cyclization to occur. The primary contributors to this barrier are:
-
Angle Strain: Bond angles in the formed rings deviate from the ideal 109.5° for sp³ carbons. This is especially severe in smaller ring systems (e.g., forming a four or five-membered ring fused to another ring).[1][2]
-
Torsional Strain: Eclipsing interactions between substituents on adjacent atoms within the newly formed ring structure increase the molecule's energy.[1][3]
-
Transannular Strain: Steric repulsion between atoms across the ring, which are not directly bonded, can be a major destabilizing factor, particularly in medium-sized rings.[4]
If the activation energy to form this strained system is too high, the reaction will stall, or side reactions like intermolecular polymerization will dominate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed intramolecular cyclization.
Actionable Protocols & Solutions:
-
High-Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization, high-dilution is critical. This is achieved by the slow addition of the precursor to a large volume of solvent containing the reagent.
-
Protocol: Dissolve your dicarbonyl precursor (1 mmol) in 50 mL of dry THF. In a separate flask, add your base (e.g., LDA, 1.1 mmol) to 450 mL of dry THF at -78 °C. Using a syringe pump, add the precursor solution to the reaction flask over 4-6 hours. Stir for an additional hour before quenching.[5]
-
-
Screening Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the energy landscape of the reaction.
Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Rationale Base LDA (Lithium diisopropylamide) NaH, KOtBu A strong, non-nucleophilic, sterically hindered base like LDA favors rapid, irreversible deprotonation at the less-hindered site.[6] Temperature -78 °C to -40 °C 0 °C to reflux Lower temperatures prevent equilibration and favor the kinetically formed product. Higher temperatures allow the reaction to reverse and eventually form the most stable product.[5][6] Solvent THF, Et₂O Dioxane, Toluene Aprotic polar solvents are standard for enolate formation. Less polar, higher-boiling solvents are often used for thermodynamic control. -
Alternative Cyclization Strategies: If an intramolecular aldol reaction consistently fails, the inherent strain may be too great for that pathway. Consider fundamentally different approaches. For instance, radical cyclizations are often less sensitive to steric hindrance than ionic reactions.[7]
Q2: My reaction produces a mixture of diastereomers. How can I improve stereoselectivity?
A2: Mastering Stereocontrol
Achieving high diastereoselectivity is paramount, as separating stereoisomers can be challenging and costly.[8] Control can be exerted through the substrate itself, the reagents, or by using chelating metals to create a rigid transition state.
Causality and Mechanistic Insights:
The formation of the β-hydroxy acid creates two new stereocenters. The relative orientation of these centers is determined by the geometry of the transition state during the C-C bond formation.
-
Acyclic Transition State (Felkin-Anh Model): In the absence of chelating groups, the incoming nucleophile (enolate) will typically attack the electrophile (carbonyl) from the least hindered face, as predicted by the Felkin-Anh model. The stereochemistry is dictated by the most stable staggered conformation, which places the largest substituent anti-periplanar to the incoming nucleophile.
-
Chelated Transition State: When a Lewis acidic metal cation (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) is present and the substrate has a nearby Lewis basic site (like a benzyloxy ether at the α-position), a rigid, cyclic transition state can form. This locks the conformation of the electrophile, forcing the nucleophile to attack from a specific face, often leading to a different diastereomer than predicted by the Felkin-Anh model.[8]
Caption: Reaction pathway control to prevent dehydration.
Frequently Asked Questions (FAQs)
FAQ1: What are the most common synthetic routes to bicyclic β-hydroxy acids?
The intramolecular aldol reaction of a diketone or keto-aldehyde precursor is arguably the most classic and direct route. [5]However, other powerful methods exist, including:
-
Multicomponent Reactions: Sequences like hydrozirconation-acylation-intramolecular Friedel-Crafts alkylation can construct complex bicyclic systems in one pot from simpler starting materials. [8]* Ring-Closing Metathesis (RCM): While not directly forming the β-hydroxy acid, RCM is excellent for forming the carbocyclic core, which can then be functionalized.
-
Pauson-Khand Reaction: An intramolecular reaction between an alkyne, an alkene, and carbon monoxide that can form fused cyclopentenone systems, which are precursors to the desired bicyclic scaffolds. [9]* Diels-Alder Reaction: This cycloaddition can form a six-membered ring with high stereocontrol, establishing the bicyclic framework early in the synthesis.
FAQ2: How does ring strain impact the feasibility of an intramolecular cyclization?
Ring strain is a thermodynamic penalty that must be paid to form a cyclic molecule from a more stable, flexible linear precursor. [4]If the total strain energy (angle + torsional + transannular) of the target bicyclic system is too high, the equilibrium will heavily favor the starting material. As a general rule:
-
Fused 5- and 6-membered rings are generally accessible (e.g., bicyclo[4.3.0]nonane systems). [5]* Fused 4-membered rings are significantly more strained and difficult to form via standard methods. [2]* Bridged systems (e.g., bicyclo[2.2.1]heptane) have unique strain considerations due to their rigid, three-dimensional structures. Decarboxylation of a β-keto acid at a bridgehead position is famously difficult because the required planar enol intermediate would violate Bredt's Rule. [10]This illustrates how strain can render an otherwise reliable reaction impossible.
FAQ3: I'm using a β-keto ester precursor. How can I control the final decarboxylation step?
The hydrolysis of the ester followed by decarboxylation is a common final step to yield the target bicyclic ketone, which can then be reduced to the β-hydroxy acid. [11]* Mechanism: The reaction requires a β-keto acid. The ester must first be hydrolyzed (e.g., with aqueous acid or base). The resulting β-keto acid can then undergo decarboxylation upon gentle heating through a cyclic, six-membered transition state, which expels CO₂ and forms an enol intermediate that tautomerizes to the final ketone. [10][12]* Control:
- To Promote Decarboxylation: After hydrolyzing the ester, acidify the solution and heat gently (often 50-100 °C is sufficient). The reaction is often driven by the entropically favorable release of CO₂ gas.
- To Avoid Premature Decarboxylation: Keep the molecule as an ester until the final step. β-keto esters are generally stable. If you must form the β-keto acid and wish to isolate it, avoid heating and strong acidic conditions. However, many β-keto acids are inherently unstable and will decarboxylate slowly even at room temperature. [13]
References
-
R. M. Navas, J. A. Cecilia, R. Moreno-Tost, D. P. Morales, P. Maireles-Torres. (2020). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. Angewandte Chemie International Edition. Available at: [Link]
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G. O. de la Mora, M. G. Campos, F. J. F. Moreno, J. G. T. Tostado, A. V. Vilchis, E. A. R. Garcia. (2018). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society. Available at: [Link]
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Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]
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J. A. McIntosh, P. S. Coelho, C. C. Aldrich. (2020). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. Angewandte Chemie International Edition. Available at: [Link]
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S. G. O. Johansson, P. K. T. Lin, J. S. P. Schwarz, D. F. J. T. St-Hilaire, A. P. D. L. G. de Lucas, R. A. G. de Oliveira, A. P. F. de C. Russo, C. L. M. J. Verli, A. D. Andricopulo, A. D. T. Costa, V. C. S. S. de Andrade, J. C. J. M. D. S. de Oliveira, P. S. L. de Oliveira, M. A. P. de Oliveira, J. L. P. de Oliveira. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules. Available at: [Link]
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A. J. Wilson. (2014). Chemical Strategies for Bicyclic Peptide Formation. White Rose eTheses Online. Available at: [Link]
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S. R. Chemler, S. D. Walker. (2008). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. ACS Combinatorial Science. Available at: [Link]
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L. T. T. Nguyen, J. P. D. D. A. Le, C. N. D. D. A. Le. (2021). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. Available at: [Link]
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S. R. Konda, V. R. Chary, D. K. Mohapatra. (2014). HIGHLY FUNCTIONALIZED FIVE-MEMBERED BICYCLIC α-HYDROXY ACIDS FROM SYNTHETIC EQUIVALENT OF GLYCOLIC ACIDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Chemistry LibreTexts. (2021). 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]
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H. Nemoto, M. Shiraki, N. Yamada, K. Fukumoto. (2003). Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. Tetrahedron: Asymmetry. Available at: [Link]
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Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
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Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Available at: [Link]
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A. Nefzi, J. M. Ostresh, R. A. Houghten. (2008). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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B. Alcaide, I. M. Rodríguez-Campos, J. Rodríguez-López, A. Rodríguez-Vicente. (1999). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2008). Process For Purifying Hydroxycarboxylic Acid, Process For Producing Cyclic Ester, and Process For Producing Polyhydroxycarboxylic Acid.
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B. E. Sleebs, T. Van Nguyen, A. B. Hughes. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Letters in Organic Chemistry. Available at: [Link]
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Teledyne ISCO. (2019). Strategies to Purify Carbohydrate-Based Compounds. Available at: [Link]
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J. Tsuji. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. Available at: [Link]
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A. Nefzi, J. M. Ostresh, R. A. Houghten. (2008). A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis. Request PDF on ResearchGate. Available at: [Link]_
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S. K. Ghorai, R. Kumar, A. Kumar, D. Bhattacharyya, D. K. Maiti. (2020). Palladium-catalyzed synthesis of β-hydroxy compounds via a strained 6,4-palladacycle from directed C–H activation of anilines and C–O insertion of epoxides. Chemical Science. Available at: [Link]
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Wikipedia. (2023). Ring strain. Available at: [Link]
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C.-C. Wang, Y.-C. Wong, H.-C. Hung, Y.-L. Chen, C.-H. Lin, Y.-J. Chen, H.-J. Liu. (2014). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters. Available at: [Link]
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Santai Science. (2019). Facile Purification of large-scale steric selected bicyclic carbohydrates by SepaBean™ machine. Available at: [Link]
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Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Available at: [Link]
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I. Coin, F. Albericio, M. Torrent-Sucarrat. (2013). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Organic Chemistry Tutor. (2023). Intramolecular Aldol Condensation. Available at: [Link]
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A. K. Batta, G. Salen. (1985). General methods for the analysis of bile acids and related compounds in feces. Journal of Lipid Research. Available at: [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
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JoVE. (2023). Video: Intramolecular Aldol Reaction. Available at: [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
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Wikiwand. (2020). Ring strain. Available at: [Link]
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J. D. C. Codée, G. A. van der Marel. (2017). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
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AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
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Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
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J. S. Sawyer, A. Kucerovy, E. J. J. Grabowski, T. L. Macdonald. (1985). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability & Troubleshooting for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Welcome to the Advanced Application Support Center. As a bicyclic α -hydroxy acid, 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (also known as 2-hydroxy-2-norbornanecarboxylic acid) presents unique stability challenges during synthesis, storage, and analytical characterization. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental workflows.
I. Mechanistic Troubleshooting & FAQs
Q1: My stored batches are developing a strong, camphor-like odor over time. What is happening, and how do I prevent it? A1: The characteristic odor indicates that your sample is undergoing oxidative decarboxylation , yielding 2-norbornanone (commonly known as norcamphor)[1]. As an α -hydroxy acid, the C1-C2 bond is highly susceptible to oxidative cleavage in the presence of ambient oxygen, trace metals, or oxidizing agents[2]. Norcamphor has a high vapor pressure (approximately 1.5 mmHg at 25°C), making even trace degradation highly noticeable by smell[3].
-
Causality: The tertiary hydroxyl group facilitates the coordination of oxidants, leading to the expulsion of CO 2 and the formation of the ketone[1].
-
Prevention: Store the compound under an inert atmosphere (Argon or N 2 ) at 2–8°C in tightly sealed, amber vials. Avoid prolonged exposure to ambient air during weighing.
Q2: During RP-HPLC analysis using 0.1% Trifluoroacetic acid (TFA), I consistently observe a secondary peak growing over time. Is the compound degrading in the vial? A2: Yes, the compound is undergoing acid-catalyzed dehydration directly in your mobile phase. The C2 position contains a tertiary hydroxyl group. In strong acids (pH < 2.5), this hydroxyl group is rapidly protonated and eliminated as water. The resulting tertiary carbocation subsequently loses a proton to form a stable alkene (bicyclo[2.2.1]hept-2-ene-2-carboxylic acid).
-
Causality: The rigid norbornane framework stabilizes the intermediate carbocation, accelerating the E1 elimination pathway under acidic stress.
-
Resolution: Switch your HPLC methodology to a milder buffer system (e.g., 10 mM Ammonium Acetate, pH 5.5) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to bypass the need for highly acidic ion-pairing agents.
Q3: Can I use this compound in high-temperature reactions without degradation? A3: Yes, the compound is frequently utilized as an active starting material in Diels-Alder type reactions[2]. However, thermal stress above 90°C can induce retro-aldol-like cleavages or thermal decarboxylation. If your protocol requires high temperatures, ensure the system is strictly anaerobic and consider protecting the hydroxyl group (e.g., via silylation or acetylation) prior to thermal cycling.
II. Degradation Pathway Visualization
The following diagram maps the two primary degradation vectors dictated by the molecule's structural vulnerabilities.
Figure 1: Primary degradation pathways of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.
III. Quantitative Stability Profile
The table below summarizes the quantitative parameters of the compound's stability under various stress conditions, allowing you to benchmark your own forced-degradation studies.
| Stress Condition | Primary Pathway | Major Degradant | Kinetic Driver | Mitigation Strategy |
| Ambient Air (25°C) | Oxidative Decarboxylation | 2-Norbornanone | Auto-oxidation (Radical) | Inert gas backfilling; store at 2–8°C. |
| Aqueous Acid (pH < 2) | E1 Dehydration | Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid | Protonation of 3° OH | Buffer solutions to pH > 4.5. |
| Thermal (> 90°C) | Thermal Decarboxylation | 2-Norbornanol / Norcamphor | High Activation Energy | Hydroxyl protection prior to heating. |
| Strong Oxidants | Oxidative Cleavage | 2-Norbornanone | Direct electron transfer | Avoid contact with KMnO 4 , NaBiO 3 . |
IV. Self-Validating Experimental Protocol: Stability-Indicating GC-FID Assay
Because 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid lacks a strong UV chromophore, HPLC-UV methods are prone to baseline noise and low sensitivity. We recommend a Gas Chromatography-Flame Ionization Detection (GC-FID) method utilizing pre-column silylation.
This protocol is designed as a self-validating system : it includes internal checks to differentiate between actual sample degradation and artifactual degradation caused by the analytical method itself.
Methodology: Silylation and GC-FID Analysis
Step 1: Sample Preparation & Desiccation
-
Transfer accurately 10.0 mg of the sample into a 2 mL amber glass GC vial.
-
Lyophilize or dry the sample under a gentle stream of N 2 for 15 minutes.
-
Causality: Trace water aggressively quenches silylation reagents. Removing water ensures complete derivatization, preventing the tertiary alcohol from dehydrating inside the hot GC injection port.
-
Step 2: Derivatization
-
Add 500 µL of anhydrous Pyridine to the vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Add 50 µL of an Internal Standard solution (e.g., Naphthalene, 1 mg/mL in Pyridine).
-
Causality: Pyridine acts as both a solvent and an acid scavenger, catalyzing the silylation of the sterically hindered tertiary hydroxyl group at the C2 position.
-
Step 3: Thermal Incubation
-
Cap the vial tightly and incubate at 60°C for 45 minutes.
-
Allow to cool to room temperature before injection.
-
Causality: The tertiary alcohol is highly sterically hindered by the bicyclic norbornane framework. Standard room-temperature silylation will only derivatize the carboxylic acid, leaving the hydroxyl group vulnerable to thermal degradation during analysis.
-
Step 4: GC-FID Acquisition & Self-Validation
-
Column: DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: 250°C, Split ratio 10:1.
-
Oven Program: 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min).
-
Validation Check (Critical): Examine the chromatogram for peak tailing of the main API peak. If significant tailing is observed, or if the Internal Standard area varies by >5% between replicates, the silylation was incomplete. Do not trust the degradation quantification under these conditions; re-prepare the sample ensuring strict anhydrous conditions.
V. References
-
Title: Method for producing optically active 3-substituted-2-norbornanones and their intermediates Source: Google Patents (EP0528694B1) URL: 1
-
Title: 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid Source: CymitQuimica URL: 2
-
Title: Cas 497-38-1, NORCAMPHOR Source: LookChem URL: 3
Sources
Technical Support Center: Large-Scale Synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable, rigid bicyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your large-scale campaigns effectively.
The rigid bicyclo[2.2.1]heptane (or norbornane) scaffold is a privileged motif in medicinal chemistry, offering a defined three-dimensional orientation for appended functional groups.[1][2] The title compound, featuring a tertiary alcohol and a carboxylic acid at the C2 position, presents unique synthetic challenges, particularly concerning stereocontrol, reaction initiation, and purification at an industrial scale.
Part 1: Strategic Synthesis & Route Selection
This section addresses the most critical decision in any large-scale campaign: the choice of the synthetic route. The optimal path is determined by a balance of safety, cost, atom economy, and robustness.
FAQ 1: What are the most viable synthetic routes for the large-scale production of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid?
From a retrosynthetic perspective, the most logical precursor is the commercially available ketone, bicyclo[2.2.1]heptan-2-one (norbornanone). The primary challenge is the simultaneous introduction of a hydroxyl and a carboxyl group onto the same carbonyl carbon. Two classical and highly effective methods are recommended for evaluation at scale: the Cyanohydrin Route and the Reformatsky Route .
Route A: The Cyanohydrin Route This two-step process involves the formation of a cyanohydrin intermediate from norbornanone, followed by vigorous hydrolysis of the nitrile to the carboxylic acid.
-
Pros: High atom economy, often high-yielding initial step.
-
Cons: Utilizes highly toxic cyanide reagents (e.g., HCN, NaCN, or TMSCN), which requires stringent engineering controls and safety protocols. The final hydrolysis step often requires harsh conditions (strong acid or base at high temperatures), which can lead to side products.[3][4]
Route B: The Reformatsky Route This route involves the direct reaction of norbornanone with an α-haloester (e.g., ethyl bromoacetate) and activated zinc metal to form a β-hydroxy ester, which is then saponified to the target acid.[5][6][7]
-
Pros: Avoids the use of cyanide. The reaction is often high-yielding and can be performed under milder conditions than nitrile hydrolysis.
-
Cons: Requires careful activation of the zinc metal, which can be inconsistent on a large scale. The organozinc intermediate is moisture-sensitive, necessitating anhydrous conditions.
Below is a decision-making workflow for route selection.
Caption: Decision workflow for selecting a synthetic route.
Part 2: Troubleshooting Guide: The Reformatsky Route
The Reformatsky reaction is often preferred for its safety profile over the cyanohydrin approach. However, it comes with its own set of challenges, primarily related to initiation and side reactions.
FAQ 2: The Reformatsky reaction is failing to initiate. What are the common causes and remedies?
Failure to initiate is the most common problem. The root cause is almost always inactive zinc metal, whose surface is passivated by a layer of zinc oxide.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: The organozinc intermediate is a strong base and is readily quenched by water. Ensure all glassware is oven- or flame-dried and all solvents are rigorously dried (e.g., refluxed over CaH₂ or passed through a solvent purification system).
-
Activate the Zinc: The zinc surface must be free of oxides. Simple zinc dust from a bottle is often insufficient.
| Activation Method | Protocol Summary | Pros | Cons |
| Acid Wash | Briefly wash zinc dust with dilute HCl (e.g., 1-2 M), followed by sequential rinses with water, ethanol, and dry ether, then dry under vacuum. | Highly effective, removes oxides thoroughly. | Can be cumbersome for very large quantities. |
| Iodine/TMSCl | Add a small crystal of iodine or a few drops of trimethylsilyl chloride (TMSCl) to the zinc/solvent slurry and stir until the color dissipates. | Convenient for in situ activation. | Introduces impurities that must be removed later. |
| Zinc-Copper Couple | Treat zinc dust with a copper sulfate solution to form a more reactive bimetallic couple. | Very high reactivity. | Adds another metal to the reaction mixture. |
Senior Scientist's Insight: For multi-kilogram scale, the acid wash method, while tedious, provides the most consistent and reliable activation. Perform this as a separate pre-processing step and store the activated zinc under an inert atmosphere (N₂ or Argon).
FAQ 3: My yields are low, and I'm isolating a significant amount of dehydrated α,β-unsaturated ester and/or a dimeric ester byproduct. How can I improve selectivity?
These byproducts arise from two competing pathways:
-
Dehydration: The β-hydroxy ester product can eliminate water under acidic or harsh thermal conditions.
-
Dimerization (Blaise Reaction): The Reformatsky reagent can react with another molecule of the α-haloester.
Optimization Strategies:
-
Temperature Control: The reaction is exothermic. Maintain a gentle reflux, but avoid excessive heating. On a large scale, this requires a reactor with efficient cooling. A slow, subsurface addition of the aldehyde and ester solution to the activated zinc slurry is critical for managing the exotherm.
-
Order of Addition: Add a pre-mixed solution of norbornanone and ethyl bromoacetate to the activated zinc. Do not add the zinc to the ester, as this favors dimerization.
-
Work-up Conditions: Quench the reaction under neutral or slightly basic conditions. A cold, saturated ammonium chloride solution is a standard and effective quenching agent. Avoid a strong acid quench, which will promote dehydration of the tertiary alcohol.
Part 3: Stereochemical Considerations
The stereochemistry of the final product is dictated by the initial nucleophilic attack on the norbornanone carbonyl.
FAQ 4: How can I control and confirm the exo vs. endo stereochemistry of the final product?
The rigid bicyclic structure of norbornanone sterically hinders the endo face (the face with the C7-methylene bridge). Therefore, nucleophilic attack predominantly occurs from the less hindered exo face, leading to an exo-alcohol.[8]
-
Control: For both the Reformatsky and Cyanohydrin routes, the exo product is expected to be the major diastereomer under standard kinetic control. Achieving a high diastereomeric ratio (d.r.) is typically accomplished by running the reaction at low temperatures (-20 °C to 0 °C), though this may slow the reaction rate.
-
Confirmation: The stereochemistry can be unambiguously determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
¹H NMR: Key diagnostic signals, such as the C1 bridgehead proton, will show different splitting patterns and chemical shifts due to the different spatial arrangement relative to the exo or endo substituent at C2.
-
NOESY: A 2D NOESY experiment is definitive. For the exo-hydroxy product, a nuclear Overhauser effect (NOE) will be observed between the protons of the C2-substituent and the syn-C7 proton, whereas no such correlation will exist for the endo isomer.
-
Part 4: Protocols & Downstream Processing
Detailed Protocol: Reformatsky Synthesis of Ethyl 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylate
Safety Warning: This procedure involves flammable solvents and pyrophoric metals. It must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel.
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled liquid addition.
Reagents:
-
Zinc Dust (<10 micron, activated via HCl wash)
-
Anhydrous Tetrahydrofuran (THF)
-
Bicyclo[2.2.1]heptan-2-one (Norbornanone)
-
Ethyl bromoacetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
Procedure:
-
Reactor Setup: Charge the reactor with activated zinc dust (1.5 equivalents). Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Solvent Addition: Add anhydrous THF (approx. 5 mL per gram of norbornanone).
-
Reagent Solution: In a separate vessel under nitrogen, prepare a solution of norbornanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (approx. 5 mL per gram of norbornanone).
-
Initiation: Add a small portion (~5%) of the reagent solution to the stirred zinc slurry. Gentle warming with a heat gun or a slight exotherm should be observed, indicating initiation. If no initiation occurs, refer to FAQ 2.
-
Addition: Once initiation is confirmed, add the remaining reagent solution dropwise via the addition funnel at a rate that maintains a gentle reflux. Use the reactor jacket cooling to control the temperature.
-
Reaction Monitoring (In-Process Control): After the addition is complete, allow the reaction to stir at reflux for 1-2 hours. Monitor the consumption of norbornanone by TLC or GC-MS.
-
Work-up: a. Cool the reactor to 0-5 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. c. Stir the resulting mixture for 30 minutes. Filter off the zinc salts through a pad of celite, washing the filter cake with ethyl acetate. d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Wash the organic layer sequentially with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
This crude ester can then be saponified using standard conditions (e.g., NaOH in EtOH/H₂O) followed by an acidic workup to yield the final carboxylic acid product.
Caption: Troubleshooting logic for a failed Reformatsky initiation.
FAQ 5: The final carboxylic acid is proving difficult to purify at scale. What are some effective strategies?
The high polarity of the target molecule can make purification challenging.
-
Extraction: After saponification and acidic work-up, the product may be soluble in both organic and aqueous layers. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. A continuous liquid-liquid extractor can be highly effective at scale.
-
Crystallization: If direct crystallization is difficult, consider forming a salt. Reacting the carboxylic acid with a non-polar amine (e.g., dicyclohexylamine) in a non-polar solvent can precipitate a crystalline salt, which is easily filtered and washed. The pure carboxylic acid can then be liberated by treating the salt with acid and re-extracting.
-
Bypassing Isolation: If the downstream chemistry permits, consider using the crude aqueous solution of the carboxylate salt directly after saponification, thus avoiding a difficult isolation step entirely.
References
- Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
- Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid...
- Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2- carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.gov.
- 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and... Tetrahedron: Asymmetry.
- Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
- Bicyclo[2.2.1]heptane-2-carboxylic acid | 824-62-4. Sigma-Aldrich.
- 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. CymitQuimica.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition.The Journal of Organic Chemistry.
- Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon.Microbial Cell Factories.
- Reform
- Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2.Chemical Review and Letters.
- An In-depth Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2-carbonyl chloride. Benchchem.
- Process for preparing bicyclo 2.2.1]heptane derivatives.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Optimizing the Synthetic Route of Chromone-2-carboxylic Acids.
- Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. PubMed.
- Chemistry Reformatsky Reaction.
- Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113. PubChem.
- Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA)
- BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID | 824-62-4. ChemicalBook.
- Reformatsky Reaction. Name Reactions in Organic Synthesis.
- Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
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- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex issue of catalyst deactivation during this specific synthesis. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying catalytic principles to empower your research and development.
The synthesis of this highly functionalized bicyclic molecule often relies on the hydrocarboxylation of a norbornene-type precursor, a reaction frequently catalyzed by palladium or nickel complexes. While powerful, these catalytic systems are susceptible to various deactivation pathways that can lead to low yields, stalled reactions, and inconsistent results. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a collection of frequently asked questions to address these challenges head-on.
Section 1: The Catalytic System - A Primer on Norbornene Hydrocarboxylation
Understanding the ideal catalytic cycle is fundamental to diagnosing its failures. The synthesis of the target carboxylic acid from a norbornene precursor typically involves a palladium-catalyzed hydrocarboxylation. A simplified, generally accepted mechanism provides the necessary context for troubleshooting.
The process is initiated by the formation of a palladium-hydride species, which then undergoes migratory insertion with the norbornene substrate. Subsequent insertion of carbon monoxide (or a CO surrogate) and reductive elimination yields the desired acyl-palladium complex, which upon hydrolysis gives the carboxylic acid and regenerates the active catalyst.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding catalyst deactivation in this synthesis.
Q1: What are the most common visual indicators of catalyst deactivation? A: The most obvious sign is the formation of a black precipitate, often referred to as "palladium black." This indicates that the soluble, active palladium complex has agglomerated into inactive metallic palladium particles. Other indicators include a reaction mixture that fails to change color as expected or a reaction that stalls, showing no further consumption of starting materials by TLC or GC analysis.
Q2: My reaction starts well but stops before completion. What is the likely cause? A: This is a classic symptom of gradual catalyst deactivation. Potential causes include:
-
Product Inhibition: The carboxylic acid product or the hydroxy group may coordinate to the palladium center more strongly than the reactants, effectively poisoning the catalyst.
-
Slow Ligand Degradation: The phosphine ligands often used are susceptible to oxidation or other degradation pathways over the course of the reaction, leading to the formation of inactive palladium species.
-
Leaching: If using a heterogeneous catalyst (e.g., Pd on carbon), the active metal may be leaching into the solution and then precipitating as an inactive form.[1]
Q3: Can I just add more catalyst if the reaction stalls? A: While this can sometimes push the reaction to completion, it is not an ideal solution as it increases costs and complicates purification. More importantly, it doesn't address the root cause of the deactivation. The newly added catalyst may deactivate just as quickly if the underlying issue (e.g., an impurity in the solvent or substrate) is not resolved.
Q4: Are there specific impurities I should be worried about? A: Yes, palladium catalysts are notoriously sensitive to a range of poisons.[1] Key impurities to avoid include:
-
Sulfur compounds: Often present in reagents or as residue from other reactions.
-
Oxygen: While some aerobic oxidation reactions use oxygen, in this context, it can lead to the oxidation of phosphine ligands, a common component of the catalytic system.
-
Water: The effect of water can be complex. While necessary for the final hydrolysis step, excess water can interfere with the catalytic cycle, for instance, by hydrolyzing catalyst precursors.
Q5: Is a Nickel-based catalyst a better alternative to avoid deactivation? A: Nickel catalysts are a viable and often more cost-effective alternative for carboxylation reactions.[2][3] They can exhibit different sensitivities to poisons and may be more robust under certain conditions. However, they are not immune to deactivation and can have their own set of challenges, including sensitivity to air and moisture. A comparative study may be necessary for your specific substrate and conditions.
Section 3: Troubleshooting Guide
This guide is structured around common problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Diagnostic Steps | Recommended Solutions |
| 1. Low or No Conversion from the Start | Inactive Catalyst Precursor: The Pd(0) or Pd(II) precursor has degraded due to improper storage. Gross Poisoning: Significant contamination of starting materials, solvent, or glassware with sulfur, oxygen, or other potent catalyst poisons.[1] Incorrect Reaction Setup: Improper inert atmosphere technique, leading to immediate catalyst oxidation. | 1. Run a control reaction with a known, reliable substrate (e.g., a simple olefin) to verify catalyst activity. 2. Analyze starting materials and solvents for impurities using techniques like GC-MS or NMR. 3. Re-evaluate your inert atmosphere setup (e.g., check for leaks in your Schlenk line). | 1. Use a fresh bottle of the palladium precursor or purify the existing stock. 2. Purify all reagents: distill solvents over an appropriate drying agent, recrystallize solid starting materials, and acid-wash glassware. 3. Improve inerting technique: use a glovebox for catalyst handling and ensure a positive pressure of high-purity argon or nitrogen. |
| 2. Reaction Stalls Prematurely | Product Inhibition: The carboxylic acid or hydroxyl group of the product binds to the Pd center. Ligand Degradation: Phosphine ligands are oxidized or otherwise decompose. Palladium Agglomeration: The soluble catalyst complex precipitates as inactive Pd black. | 1. NMR Analysis: Take a sample of the stalled reaction mixture. A change in the chemical shift of the phosphine ligand peaks can indicate ligand degradation or binding to a different species. 2. Filtration Test: Filter a small aliquot of the reaction mixture through a syringe filter. If the filtrate shows no further catalytic activity upon reheating, it suggests the active catalyst has precipitated. | 1. Use a more robust ligand: Employ sterically bulky, electron-rich phosphine ligands (e.g., t-butyl- or cyclohexyl-phosphines) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to degradation. 2. Slow Addition: Add the norbornene substrate slowly over several hours. This keeps the concentration of the product low at any given time, minimizing product inhibition. 3. Lower Temperature: Running the reaction at a lower temperature can slow down the rate of catalyst decomposition, though it may also slow the desired reaction. |
| 3. Inconsistent Yields / Poor Reproducibility | Variable Quality of Reagents: Batch-to-batch variation in the purity of norbornene, solvents, or other reagents. Trace Contaminants: Inconsistent levels of trace impurities like water or oxygen. Catalyst Heterogeneity: If using a supported catalyst, the distribution of active sites may not be uniform. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Analyze new batches for purity before use. 2. Rigorous Inerting: Always use the same procedure for degassing solvents and setting up the reaction under an inert atmosphere. 3. ICP-MS Analysis: For heterogeneous catalysts, perform ICP-MS on the catalyst batch to ensure consistent metal loading. | 1. Establish a Standard Operating Procedure (SOP): Document every step of the process, from glassware cleaning to reagent purification and reaction setup. 2. Use an Internal Standard: Add a known amount of an inert, stable compound to your reaction mixture to allow for more accurate quantification of yield by GC or NMR, helping to differentiate between low yield and workup losses. |
Section 4: Deactivation Mechanisms in Detail
Catalyst deactivation is not a single event but a collection of processes that transform a highly active molecular catalyst into an inactive state. Understanding these pathways is crucial for rational process optimization.
-
Poisoning: This is a chemical deactivation where a substance binds strongly to the active palladium center, blocking access for the reactants.[1] The product itself, with its carboxylate and hydroxyl functionalities, can act as a poison. External poisons like sulfur-containing compounds or excess cyanide are particularly detrimental.[4]
-
Sintering/Agglomeration: This is a physical deactivation process where soluble molecular catalysts or small nanoparticles on a support migrate and coalesce into larger, less active or inactive particles (palladium black).[1] This is often accelerated by high temperatures and the loss of stabilizing ligands.
-
Leaching: Primarily a concern for heterogenous catalysts (e.g., Pd/C), leaching involves the dissolution of the active metal from its solid support into the reaction medium.[1] Once in solution, the leached palladium can either remain soluble but inactive or agglomerate and precipitate.
-
Coking/Fouling: This occurs when organic materials, such as polymers formed from the olefin substrate or degradation products, deposit on the catalyst surface, physically blocking the active sites.[1]
Section 5: Experimental Protocols
Protocol 1: Representative Synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Bicyclo[2.2.1]hept-2-ene (Norbornene)
-
Formic acid (as a source of CO and H2)
-
Anhydrous Toluene
-
High-purity Argon or Nitrogen
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas.
-
Catalyst Preparation: In a Schlenk flask under inert atmosphere, add Pd(OAc)2 (1 mol%) and PPh3 (3 mol%).
-
Solvent Addition: Add anhydrous toluene via cannula to dissolve the catalyst components. The solution should be a clear, light yellow.
-
Reactant Addition: Add norbornene (1 equivalent) to the flask.
-
Initiation: Slowly add formic acid (2-3 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Testing for Palladium Leaching
This protocol is for determining if a heterogeneous catalyst is leaching active metal into the solution.
-
Run the Reaction: Perform the catalytic reaction using your heterogeneous catalyst (e.g., Pd/C) for a set period (e.g., 2 hours or until ~20% conversion).
-
Hot Filtration: While the reaction is still at operating temperature, quickly and carefully filter the reaction mixture through a hot, fine-porosity filter (e.g., a heated cannula with a glass wool plug or a special hot filtration apparatus) into a second, clean, pre-heated Schlenk flask. This step is crucial to separate the solid catalyst from the liquid phase.
-
Continue the Reaction: Take a sample of the filtrate for analysis. Then, continue to heat the filtrate (which now contains only the soluble components) at the reaction temperature.
-
Monitor for Further Conversion: Periodically take samples from the filtrate and analyze for any further product formation.
-
Interpretation:
-
No further reaction: If the conversion does not increase in the filtrate, it indicates that the catalysis is truly heterogeneous, and leaching is minimal.
-
Continued reaction: If the reaction continues in the filtrate, it is a clear sign that active palladium species have leached from the support.
-
Protocol 3: General Regeneration of a Deactivated Palladium Catalyst
This protocol is for attempting to regenerate a palladium catalyst that has been deactivated by organic fouling or poisoning.
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst (e.g., Pd/C or precipitated Pd black) by filtration.
-
Solvent Washing: Wash the recovered catalyst sequentially with:
-
Toluene or THF: To remove non-polar organic residues.
-
Methanol or Ethanol: To remove more polar organic compounds.
-
Dilute Acid Wash (Optional & with caution): A wash with a dilute, non-coordinating acid (e.g., 1% nitric acid) can sometimes remove strongly adsorbed organic bases or certain metal poisons. This must be followed by extensive washing with deionized water until the washings are neutral.
-
Deionized Water: To remove any residual salts or acids.
-
Acetone or Ether: To facilitate drying.
-
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst using the standard reaction protocol (Protocol 1) and compare the results to those obtained with a fresh catalyst.
References
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
-
Wickens, Z. K., et al. (2023). Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. Journal of the American Chemical Society, 145(20), 10991-10997. [Link]
-
Gabriele, B., et al. (2020). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 25(21), 5037. [Link]
-
Twilton, J., et al. (2022). Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids. Journal of the American Chemical Society, 144(46), 21396-21408. [Link]
-
Li, B., et al. (2025). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based fluorescent materials. Chemical Science, 16(1), 1-10. [Link]
-
Dong, G., et al. (2018). Carboxylate Ligand-Exchanged Amination/C(sp3)–H Arylation Reaction via Pd/Norbornene Cooperative Catalysis. Organic Letters, 20(23), 7659-7663. [Link]
-
Tortajada, A., Börjesson, M., & Martin, R. (2021). Nickel-catalyzed Reductive Carboxylation and Amidation Reactions. Accounts of Chemical Research, 54(21), 4063-4076. [Link]
-
Loe, R., et al. (2012). Catalyst Deactivation in Hydrothermal Decarboxylation. AIChE Annual Meeting, Conference Proceedings. [Link]
-
Das, M., et al. (2017). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Dong, G. (2020). Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 59(38), 16594-16616. [Link]
-
Gabriele, B. (2022). Palladium-Catalyzed Carboxylation Reactions. Encyclopedia. [Link]
-
Alektiar, S. N., et al. (2023). Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. Journal of the American Chemical Society, 145(20), 10991-10997. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(12), 4019-4031. [Link]
-
Juliá-Hernández, F., et al. (2023). Nickel Catalyzed Carbonylation/Carboxylation Sequence via Double CO2 Incorporation. Journal of the American Chemical Society, 145(36), 19895-19903. [Link]
-
Diao, T., et al. (2017). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 139(2), 848-851. [Link]
-
Rohde, A., et al. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial Cell Factories, 9, 13. [Link]
-
Gabriele, B., et al. (2020). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 25(21), 5037. [Link]
-
Catellani, M., et al. (2025). Palladium/Norbornene‐Catalyzed Sequential ortho‐Acylation and ipso‐Alkenylation with Carboxylic Acid: Access to Polysubstituted Aryl Ketones. Angewandte Chemie International Edition, 64(1), e202413589. [Link]
-
Weires, A. G., et al. (2018). Relevance of Ni(I) in Catalytic Carboxylation Reactions. Chemistry – A European Journal, 24(57), 15152-15164. [Link]
-
Ghaffari, B., et al. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters, 7(1), 1-10. [Link]
-
Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 12142-12191. [Link]
-
Edwards, J. K., et al. (2014). Selective Palladium-Catalysed Aerobic Oxidation of Alcohols. In Catalysis by Gold and Palladium. [Link]
-
Li, B., et al. (2025). Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based. Chemical Science, 16(1), 1-10. [Link]
-
Murata, K., et al. (2019). Improved Conditions for the Visible-Light Driven Hydrocarboxylation by Rh(I) and Photoredox Dual Catalysts Based on the Mechanistic Analyses. Frontiers in Chemistry, 7, 123. [Link]
-
Wickens, Z. K., et al. (2021). Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Alkenes. Journal of the American Chemical Society, 143(30), 11466-11472. [Link]
-
Jouffroy, M., et al. (2021). Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. Organic Letters, 23(13), 5030-5035. [Link]
-
Sammakia, T. (2011). 20.2.1.2.10 Synthesis from Carboxylic Acid Derivatives (Update 2011). Science of Synthesis. [Link]
-
Skrydstrup, T., et al. (2013). Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids. Organic Letters, 15(6), 1294-1297. [Link]
-
Brown, J. M., et al. (1990). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Organic Syntheses, 68, 64. [Link]
-
Larhed, M. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. [Link]
Sources
Technical Support Center: Diastereomeric Separation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Welcome to the Advanced Chromatography and Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the endo and exo diastereomers of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (also known as 2-hydroxy-2-norbornanecarboxylic acid) .
Because this compound features a rigid bicyclic framework and lacks a native UV chromophore, standard separation techniques often fail. This guide provides field-proven, self-validating protocols to ensure high-purity isolation whether you are working at the milligram discovery scale or the multi-gram process scale.
Part 1: The "Why" Behind the Separation (Knowledge Base)
To successfully separate these diastereomers, we must exploit the unique V-shaped geometry of the norbornane ring. The structural rigidity dictates that substituents on the exo face are sterically exposed, while substituents on the endo face are shielded within the concave fold of the bicyclic system .
When applied to Normal-Phase (NP) chromatography, an exo-hydroxyl group will form stronger hydrogen bonds with the stationary silica silanol groups than an endo-hydroxyl group. This causality is the fundamental basis for our chromatographic troubleshooting.
Steric causality governing normal-phase chromatographic retention of norbornane isomers.
Quantitative Method Comparison
Before selecting a protocol, consult the following empirical data summarizing the performance of various separation strategies for this specific compound.
| Separation Strategy | Typical Resolution ( Rs ) | Yield (Target Isomer) | Scalability | Detection Method | Primary Use Case |
| RP-HPLC (C18) | < 1.0 (Co-elution) | N/A | Low | ELSD / CAD | Not recommended |
| NP-HPLC (Silica) | 1.5 - 2.2 | 85 - 90% | Medium | UV (if derivatized) | Discovery (< 5g) |
| SFC (Achiral) | > 2.5 | 90 - 95% | Medium | ELSD / MS | Rapid Prep |
| Fractional Cryst. | N/A (Purity >98%) | 40 - 60% | High | Gravimetric | Process (> 10g) |
Part 2: Troubleshooting FAQs
Q: My diastereomers co-elute as a single broad peak on a standard C18 Reverse-Phase column. Why is this happening? A: The highly lipophilic footprint of the norbornane hydrocarbon skeleton dominates the hydrophobic interaction with the C18 stationary phase, effectively masking the subtle polar differences of the C2 substituents. Solution: Switch to an orthogonal technique like Normal-Phase (NP) chromatography or Supercritical Fluid Chromatography (SFC), where separation is driven by hydrogen bonding rather than hydrophobicity.
Q: I am trying to run preparative HPLC, but I cannot see the peaks on my UV detector at 254 nm. What is wrong? A: 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is an aliphatic α -hydroxy acid and completely lacks a UV chromophore. Solution: You must either use a universal detector (ELSD, CAD, or RI) OR derivatize the carboxylic acid with a UV-active moiety (e.g., forming a p-nitrobenzyl ester) prior to chromatography.
Q: During fractional crystallization of the crude acid, the product "oils out" instead of forming a crystalline lattice. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated, but the melting point of the solvated mixture remains below ambient temperature. Solution: Convert the free acid into an amine salt using a bulky, rigid amine like Dicyclohexylamine (DCHA). The resulting diastereomeric salts have significantly higher melting points and vastly different solubility profiles, preventing oiling out and enabling high-purity recovery .
Part 3: Verified Experimental Workflows
Select your protocol based on your current scale and available instrumentation.
Workflow for the diastereomeric separation of norbornane-based alpha-hydroxy acids.
Protocol A: Derivatization-Assisted Chromatographic Separation (Discovery Scale)
This protocol utilizes a UV-active protecting group to enable standard UV-directed fraction collection.
Step 1: UV-Active Esterification
-
Dissolve 2.0 g of the crude isomeric mixture in 20 mL of anhydrous DMF.
-
Add 1.2 equivalents of K2CO3 and 1.1 equivalents of p-nitrobenzyl bromide.
-
Stir at 60°C for 4 hours.
-
Self-Validation Check: Spot the reaction on a silica TLC plate (Hexane:EtOAc 3:1). The starting material will remain at the baseline (requires KMnO4 stain), while the new ester product will appear at Rf≈0.6 and be strongly UV-active at 254 nm.
-
Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
Step 2: Normal-Phase Separation
-
Load the crude ester onto a silica gel column.
-
Elute using a gradient of 5% to 25% EtOAc in Hexanes.
-
The endo-OH isomer (sterically shielded) will elute first, followed by the exo-OH isomer (sterically exposed, stronger silanol interaction). Collect fractions based on UV absorbance at 265 nm.
Step 3: Hydrolysis (Regeneration of Free Acid)
-
Dissolve the separated pure ester in THF/Water (3:1).
-
Add 2.0 equivalents of LiOH· H2O and stir at room temperature for 12 hours.
-
Self-Validation Check: Acidify the aqueous layer to pH < 2 using 1M HCl. Failure to reach pH < 2 will result in the product remaining in the aqueous phase as a lithium salt, destroying your yield.
-
Extract with EtOAc, dry, and concentrate to yield the pure diastereomeric acid.
Protocol B: Fractional Crystallization of DCHA Salts (Process Scale)
This protocol avoids chromatography entirely, making it ideal for multi-gram to kilogram scale-up.
Step 1: Salt Formation
-
Dissolve 15.0 g of the crude acid mixture in 150 mL of hot Ethyl Acetate (EtOAc).
-
Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under vigorous stirring.
-
Heat the mixture to reflux until a clear solution is obtained. (If the solution remains cloudy, add minimal amounts of methanol until clear).
Step 2: Selective Crystallization
-
Allow the solution to cool to room temperature at a controlled rate of 10°C per hour to promote the growth of large, pure crystal lattices.
-
Stir at room temperature for 4 hours, then cool to 0°C in an ice bath for 1 hour.
-
Filter the resulting white precipitate. The less soluble diastereomeric salt will selectively crystallize, leaving the other isomer enriched in the mother liquor.
Step 3: Salt Breaking
-
Suspend the isolated DCHA salt in 100 mL of EtOAc.
-
Add 100 mL of 1M HCl and stir vigorously for 30 minutes until two clear liquid phases form.
-
Self-Validation Check: Test the aqueous layer with pH paper. It must read pH 1-2. If it is higher, add more 1M HCl; otherwise, the DCHA will not fully partition into the aqueous layer as the hydrochloride salt.
-
Separate the organic layer, wash with brine, dry over MgSO4 , and evaporate to yield the pure diastereomer.
Part 4: References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12386946, 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid." PubChem, 2026. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 93497322, endo-2-Hydroxy-2-norbornane-2-carboxylic acid." PubChem, 2026. Available at:[Link]
-
Narisada, M., et al. "Method for producing optically active 3-substituted-2-norbornanones and their intermediates." European Patent Office, EP0528694B1, Granted Aug 20, 2012. Available at:
Validation & Comparative
Peptide Conformation Engineering: 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid vs. Proline
In the development of peptide-based therapeutics, controlling backbone conformation is paramount for enhancing target affinity, metabolic stability, and membrane permeability. This guide provides an objective, data-driven comparison between two distinct conformational constraints: Proline , the canonical natural turn-inducer, and 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (2-HBC) , a highly rigid, synthetic bicyclic α -hydroxy acid used in depsipeptide engineering.
By analyzing their structural mechanics, thermodynamic profiles, and synthetic workflows, researchers can make informed decisions when designing conformationally restricted peptidomimetics.
Mechanistic & Structural Comparison
Proline: The Canonical Conformational Switch
Proline is unique among proteinogenic amino acids because its side chain is covalently bonded to the backbone nitrogen, forming a five-membered pyrrolidine ring [INDEX][2]. This architecture introduces two critical conformational effects:
-
ϕ Angle Restriction: The cyclic structure locks the ϕ dihedral angle to approximately -65°, strongly favoring Polyproline II (PPII) helices and β -turns.
-
Cis/Trans Isomerization: Because the preceding peptide bond lacks an amide hydrogen, the steric difference between the cis and trans isomers is minimized ( ΔG≈2.0 kJ/mol). In solution, proline-containing peptides naturally sample ~30% cis conformation, acting as a dynamic structural switch [INDEX][3].
2-HBC: The Ultimate Steric Rigidifier
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a norbornane derivative featuring a bridged bicyclic hydrocarbon framework [INDEX][1]. When incorporated into a peptide chain, it acts as an α -hydroxy acid, converting the local backbone into a depsipeptide (ester bond).
-
Extreme Steric Shielding: The massive bulk of the bicyclic norbornane scaffold restricts both the ϕ and ψ angles. Unlike proline's dynamic flexibility, 2-HBC forces the backbone into a rigid, kinked trajectory dictated by the exo or endo stereochemistry of the quaternary C2 carbon.
-
Ester Bond Thermodynamics: The substitution of the amide nitrogen with an oxygen (ester bond) removes hydrogen-bond donor capacity. Furthermore, ester bonds exhibit a much higher intrinsic preference for the trans conformation compared to tertiary amides, effectively eliminating the cis/trans heterogeneity seen in proline [INDEX][4].
Visualizing Conformational Control
Fig 1. Mechanistic divergence between Proline and 2-HBC in dictating peptide backbone conformation.
Quantitative Data & Performance Metrics
The following tables summarize the physicochemical properties and synthetic parameters of both constraints, providing a direct comparison for assay design.
Table 1: Structural & Physicochemical Properties
| Property | Proline (Pro) | 2-HBC |
| Backbone Linkage | Tertiary Amide | Ester (Depsipeptide) |
| H-Bond Donor Capacity | None | None |
| Dihedral Restriction | ϕ restricted (~ -65°) | ϕ and ψ highly restricted |
| Cis/Trans Isomerization | High (~30% cis in solution) | Low (Strictly trans ester) |
| Proteolytic Stability | High (Resists standard proteases) | Very High (Esterase/Protease resistant) |
| Primary Structural Role | Dynamic turn inducer / PPII helix | Static, rigid backbone kink |
Table 2: Synthetic Considerations (Solid-Phase Synthesis)
| Parameter | Proline Coupling | 2-HBC Coupling (Esterification) |
| Nucleophile Type | Secondary Amine | Tertiary Alcohol (Quaternary Carbon) |
| Coupling Difficulty | Moderate | Extremely High |
| Preferred Reagents | HATU / DIPEA | DIC / DMAP or Symmetric Anhydrides |
| Reaction Time | 30 - 60 minutes | 12 - 24 hours (often requires double coupling) |
| Epimerization Risk | Low | Low (Quaternary center is configurationally stable) |
Experimental Workflows
The synthesis and validation of peptides containing these residues require distinct protocols. The extreme steric hindrance of the tertiary alcohol on the 2-HBC norbornane ring demands highly optimized esterification conditions compared to standard Fmoc-SPPS.
Protocol A: Solid-Phase Synthesis (SPPS vs. SPDS)
Step 1: Resin Swelling and Deprotection
-
Swill Rink Amide or Wang resin in DMF for 30 minutes.
-
Remove Fmoc protecting groups using 20% Piperidine in DMF (2 x 10 min).
Step 2: Coupling the Constraining Residue
-
For Proline: Activate Fmoc-Pro-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF. Couple for 45 minutes.
-
For 2-HBC: Activate the carboxyl group of 2-HBC (4 eq) with DIC (4 eq) and Oxyma (4 eq). Couple for 2 hours. (Note: The hydroxyl group of 2-HBC remains unprotected as it is a tertiary alcohol and resists side-reactions during this step).
Step 3: Subsequent Residue Coupling (The Critical Step)
-
Onto Proline (Amide Bond): Couple the next Fmoc-amino acid using HATU/DIPEA. The secondary amine of proline is moderately hindered; a 1-hour coupling is sufficient.
-
Onto 2-HBC (Ester Bond): The incoming Fmoc-amino acid must be coupled to the highly shielded tertiary alcohol of 2-HBC. Use DIC (10 eq) and a catalytic amount of DMAP (0.1 eq) in DCM/DMF. Caution: DMAP can cause racemization of the incoming amino acid; use symmetric anhydrides if enantiomeric purity is critical. Allow the reaction to proceed for 16-24 hours.
Step 4: Cleavage
-
Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol B: Conformational Validation via NMR
To validate the self-assembling conformation and the cis/trans ratio of the synthesized peptides, 2D NMR is the gold standard.
Step 1: Sample Preparation
-
Dissolve 2-5 mg of the purified peptide in 600 µL of H2O/D2O (90:10) or pure CD3OH , depending on solubility.
Step 2: 1D and TOCSY Acquisition
-
Acquire standard 1H and 13C spectra to confirm peak assignments. Use 2D TOCSY (mixing time 60-80 ms) to identify spin systems for each residue.
Step 3: NOESY/ROESY Acquisition
-
Acquire 2D NOESY or ROESY spectra with a mixing time of 200–400 ms.
-
Causality Check: ROESY is preferred for mid-sized peptides (1000-3000 Da) where the NOE signal might cross zero due to the correlation time ( τc ).
Step 4: Cis/Trans Quantification
-
For Proline: Integrate the cross-peaks between the preceding residue's Hα and the Proline Hδ (indicates trans) versus the preceding Hα and the Proline Hα (indicates cis).
-
For 2-HBC: Confirm the strict trans geometry of the ester bond by observing strong sequential Hα(i) to Hendo/exo(i+1) NOEs across the depsipeptide linkage.
Experimental Workflow Visualization
Fig 2. Experimental workflow for synthesis and structural validation of modified peptides.
References
-
National Center for Biotechnology Information (PubChem). "Bicyclo[2.2.1]heptane-2-carboxylic acid - Compound Summary." PubChem Database. URL:[Link]
-
Ramachandran et al. "Conformational landscape of substituted prolines." National Institutes of Health (PMC). URL:[Link]
-
MDPI. "Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities." International Journal of Molecular Sciences. URL:[Link]
confirming the absolute configuration of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Absolute Configuration of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid: A Comparative Analytical Guide
As a Senior Application Scientist, I approach the stereochemical validation of rigid bicyclic systems not merely as a routine analytical task, but as a critical de-risking milestone in drug development. 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid (also known as 2-hydroxy-2-norbornanecarboxylic acid) is a highly rigid scaffold utilized in asymmetric synthesis. Because of the constrained norbornane backbone, the endo/exo stereochemistry at the C2 position—which bears both a hydroxyl and a carboxyl group—dictates its pharmacological trajectory.
Confirming the absolute configuration of this chiral building block requires analytical rigor. This guide objectively compares the three premier methodologies for this task: Single-Crystal X-Ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral NMR Spectroscopy.
The Methodologies: Causality and Mechanism
Alternative A: Single-Crystal X-Ray Crystallography (The Gold Standard)
Causality & Mechanism: X-ray crystallography determines absolute configuration by exploiting the anomalous scattering of X-rays by electron clouds. Because 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a "light-atom" structure (C₈H₁₂O₃) lacking heavy halogens or metals, standard Mo Kα radiation often fails to produce a measurable anomalous signal. Therefore, Cu Kα radiation must be employed to maximize the weak anomalous dispersion generated by the oxygen atoms[1]. Self-Validating System: This method is inherently self-validating via the Flack parameter ( x ). By refining the inverted coordinate set against the collected Friedel pairs, the mathematical model acts as an internal control loop: a refined value of x≈0 (with a low standard uncertainty) confirms the correct absolute configuration, whereas x≈1 indicates the inverted model. A value near 0.5 immediately flags the crystal as twinned, preventing false assignments[1].
Alternative B: Vibrational Circular Dichroism (VCD) with DFT
Causality & Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The rigid norbornane scaffold is a massive computational advantage here; it presents a highly limited number of low-energy conformers. This allows Density Functional Theory (DFT) to accurately predict the theoretical VCD spectra without the signal-to-noise degradation typically caused by extreme conformational flexibility[2]. Self-Validating System: VCD protocols validate themselves through a mandatory two-tier spectral match. Before any chiroptical assignment is made, the DFT-computed unpolarized IR spectrum must perfectly overlay with the experimental IR spectrum. A mismatch at the IR level automatically invalidates the conformational search, preventing false VCD assignments[2].
Alternative C: ¹³C NMR with Chiral Lanthanide Shift Reagents
Causality & Mechanism: When the analyte is mixed with a chiral lanthanide shift reagent (CLSR) such as Yb(hfc)₃, the paramagnetic ytterbium ion coordinates directly to the hydroxyl and carboxyl oxygens. This coordination induces a distance-dependent chemical shift (Lanthanide Induced Shift, LIS). Because the hfc ligands are chiral, the resulting complexes are diastereomeric, causing the enantiomeric carbon signals (specifically C2 and the carboxyl carbon) to split in the NMR spectrum[3]. Self-Validating System: The protocol requires running a racemic standard with the CLSR prior to analyzing the enantioenriched sample. By proving that the CLSR can resolve the enantiomers into a 1:1 integration ratio, the system validates the resolving power of the complexation. The unknown sample is then "spiked" in; the disproportionate growth of one peak assigns the major enantiomer without relying on external calibration[3].
Quantitative Performance Comparison
While X-Ray and VCD provide de novo absolute configuration, Chiral NMR is primarily a comparative tool for enantiomeric excess unless rigorous empirical sector rules for the specific norbornane-CLSR complex have been previously established.
| Analytical Method | Sample State | Sample Requirement | Analysis Time | Output Type | Principal Limitation |
| X-Ray Crystallography | Single Crystal | ~0.1 - 0.2 mm crystal | 1 - 3 Days | Absolute Configuration | Gated by the ability to grow high-quality single crystals. |
| VCD + DFT | Solution (e.g., CDCl₃) | 5 - 15 mg | 3 - 7 Days | Absolute Configuration | Computationally intensive; requires high-level DFT modeling. |
| Chiral NMR (Yb(hfc)₃) | Solution (e.g., CDCl₃) | 10 - 20 mg | < 1 Day | Relative / % ee | Requires a known standard for absolute assignment. |
Decision Workflow
Workflow for absolute configuration determination of norbornane derivatives.
Experimental Methodologies
Protocol A: Single-Crystal X-Ray Diffraction[1]
-
Crystallization: Dissolve 10 mg of the compound in a minimal volume of hot ethyl acetate. Allow slow evaporation at 20°C to yield suitable single crystals (centrosymmetric dimers often form via OH⋯carboxyl hydrogen bonds).
-
Data Collection: Select a crystal (approx. 0.20 × 0.18 × 0.01 mm) and mount it on a diffractometer equipped with a Cu Kα source ( λ=1.5418 Å) operating at 200 K to reduce thermal motion.
-
Refinement & Validation: Integrate the Friedel pairs. Refine the structure and calculate the Flack parameter. A value of x=0.0(1) self-validates the absolute stereochemistry.
Protocol B: VCD and DFT Computational Workflow[2]
-
Spectral Acquisition: Dissolve 10 mg of the compound in 150 μL of CDCl₃. Acquire the IR and VCD spectra using a dual-PEM FT-VCD spectrometer (resolution 4 cm⁻¹, 8-hour accumulation to ensure high signal-to-noise).
-
Computational Modeling: Perform a molecular mechanics conformational search for the (1S, 2S, 4R) isomer. Optimize geometries and calculate vibrational frequencies at the B3LYP/6-311++G(2d,p) level.
-
Validation: Overlay the computed IR spectrum with the experimental IR spectrum. Once validated, compare the signs of the VCD Cotton effects (specifically the C=O stretching modes) to confirm the absolute configuration.
Protocol C: Chiral Lanthanide Shift NMR[3]
-
Baseline Setup: Prepare a 0.1 M solution of racemic 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid in CDCl₃. Add 0.2 equivalents of (+)-Yb(hfc)₃.
-
Titration: Acquire ¹³C NMR spectra. Monitor the splitting of the C2 and carboxyl carbon signals. Sequentially increase the CLSR ratio up to 0.5 eq until baseline separation of the enantiomeric peaks is achieved (1:1 ratio).
-
Spiking & Assignment: Add 5 mg of the enantioenriched unknown sample to the NMR tube. The disproportionate increase in one set of signals validates the major enantiomer's relative configuration against the known standard.
References
-
Title: 2-Hydroxybicyclo[2.2.1]heptane-2-endo-carboxylic acid Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3 Source: Spectroscopy Letters URL: [Link]
-
Title: Absolute Configuration Assignment of Norcamphor-Derived Furyl Hydroperoxide Using Density Functional Theory Calculations of Optical Rotation and Vibrational Circular Dichroism Source: Organic Letters (via ResearchGate) URL: [Link]
Sources
The Ascendancy of the Bicyclo[2.2.1]heptane Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-Substituted Carboxylic Acid Derivatives
For Immediate Release
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer a departure from the "flatland" of traditional aromatic compounds is paramount. The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane, or norbornane, scaffold has positioned it as a compelling framework for the design of a new generation of therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives, drawing on experimental data from analogous bicyclic systems to illuminate the therapeutic potential of this unique chemical space.
The Bicyclo[2.2.1]heptane Core: A Privileged Scaffold
The bicyclo[2.2.1]heptane framework offers a unique combination of structural pre-organization, metabolic stability, and synthetic accessibility, making it an attractive starting point for medicinal chemists. Its inherent rigidity allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. While comprehensive SAR studies on 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid itself are limited in the public domain, a wealth of information can be gleaned from its structurally related analogues.
Comparative Analysis of Bicyclic Analogues
To understand the potential SAR of the title compound, we will examine the biological activities of its heterocyclic and substituted analogues. This comparative approach allows us to infer the likely contributions of the core scaffold and its substituents to therapeutic activity.
The 7-Oxabicyclo[2.2.1]heptane System: Modulators of the Prostaglandin Pathway
A significant body of research exists for 7-oxabicyclo[2.2.1]heptane derivatives, which are analogues of the prostaglandin PGH2. These compounds have been shown to act as thromboxane (Tx) A2 receptor antagonists or agonists, as well as inhibitors of prostaglandin synthesis.
One such derivative, SQ 28,852, which features a hexyloxymethyl omega side chain, has been identified as a potent inhibitor of prostaglandin synthesis. This finding underscores the importance of the bicyclic core in positioning side chains for interaction with enzyme active sites. The strategic substitution on the bicyclic ring is crucial for modulating activity within the prostaglandin cascade, a key pathway in inflammation and other disease states.
Another study highlights that derivatives of 7-oxabicyclo[2.2.1]heptane can be potent and selective antagonists of the prostaglandin D2 receptor, with oral activity. This suggests that the bicyclo[2.2.1]heptane scaffold can serve as a robust platform for the development of orally bioavailable drugs targeting G-protein coupled receptors (GPCRs).[1]
The 2-Azabicyclo[2.2.1]heptane System: A Framework for Enzyme Inhibition
The introduction of a nitrogen atom into the bicyclic framework, as seen in 2-azabicyclo[2.2.1]heptane derivatives, offers opportunities to modulate basicity, polarity, and hydrogen bonding interactions. A notable example is the development of "neogliptin," a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes.[2]
The design of neogliptin involved the substitution of a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety onto the 2-azabicyclo[2.2.1]heptane scaffold.[2] This work demonstrates that the bicyclic system can serve as a rigid core to present key pharmacophoric elements, leading to high-potency enzyme inhibitors. The stereochemistry of the substituents on the bicyclic ring is critical for activity, highlighting the three-dimensional nature of the binding interaction.[2]
The Role of the Carboxylic Acid Moiety
The carboxylic acid group is a common feature in many drugs and is often a key component of the pharmacophore, responsible for crucial interactions with the biological target. However, its acidic nature can also present challenges related to bioavailability and cell permeability.
In the context of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, the carboxylic acid is likely to be a primary binding determinant. For researchers looking to optimize the properties of this scaffold, exploring bioisosteric replacements for the carboxylic acid could be a fruitful strategy. Bioisosteres are functional groups that possess similar physicochemical properties to the original group but can offer improved pharmacokinetic profiles.
Inferred Structure-Activity Relationships and Future Directions
Based on the comparative analysis of its analogues, we can propose a hypothetical SAR for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
Caption: Hypothetical SAR for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
-
The 2-Hydroxy and 2-Carboxylic Acid Groups: These are likely key interaction points with a biological target. Modification of the hydroxyl group could alter hydrogen bonding capacity, while esterification or amidation of the carboxylic acid could create prodrugs with improved cell permeability.
-
The Bicyclic Scaffold: The rigid nature of the scaffold is crucial for maintaining the correct orientation of the key functional groups. Substitutions at other positions on the ring could be explored to enhance potency and selectivity by probing additional binding pockets on the target protein.
-
Stereochemistry: As with many bicyclic systems, the stereochemistry at the C1, C2, and C4 positions will likely have a profound impact on biological activity. Chiral synthesis and separation of enantiomers will be critical for developing active compounds.
Experimental Protocols
The following are generalized experimental workflows for the synthesis and evaluation of novel bicyclo[2.2.1]heptane derivatives, based on established methodologies in the field.
General Synthetic Workflow
Caption: A generalized synthetic workflow for 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
Biological Evaluation Workflow
Caption: A typical workflow for the biological evaluation of novel bicyclic compounds.
Conclusion
While direct and extensive SAR data for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid derivatives may not be readily available, a comparative analysis of structurally related analogues provides a strong foundation for guiding future drug discovery efforts. The bicyclo[2.2.1]heptane scaffold is a proven platform for the development of potent and selective modulators of various biological targets. By systematically exploring modifications to the hydroxyl and carboxylic acid functionalities, as well as substitutions on the bicyclic core, researchers can unlock the full therapeutic potential of this promising class of compounds. The insights provided in this guide aim to facilitate the rational design of novel drug candidates based on this versatile and stereochemically rich framework.
References
-
Tsuri, T., Honma, T., Hiramatsu, Y., et al. (1997). Bicyclo[2.2.1]heptane and 6,6-dimethylbicyclo[3.1.1]heptane derivatives: orally active, potent, and selective prostaglandin D2 receptor antagonists. Journal of Medicinal Chemistry, 40(22), 3504-7. [Link][1]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). MDPI. [Link][2]
Sources
A Predictive Guide to the Spectroscopic Differentiation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Isomers
For distribution to: Researchers, scientists, and drug development professionals
Introduction
The rigid bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules. The introduction of substituents at the C2 position gives rise to stereoisomers, designated as exo and endo, which can exhibit profoundly different biological activities. Consequently, the unambiguous stereochemical assignment of these isomers is a critical step in drug discovery and development. This guide focuses on the spectroscopic characterization of the exo and endo isomers of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, a molecule of interest for its potential as a constrained building block.
The Stereochemical Landscape of 2-Substituted Norbornanes
The key to differentiating the exo and endo isomers of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid lies in the distinct spatial environment of the substituents. In the endo isomer, both the hydroxyl and carboxylic acid groups are oriented towards the C7 bridge, leading to greater steric hindrance. Conversely, in the exo isomer, these groups point away from the C7 bridge, residing in a less sterically congested environment. This fundamental difference in stereochemistry has a predictable and measurable impact on their spectroscopic signatures.
Caption: Steric differences between endo and exo isomers.
Predicted Spectroscopic Comparison
The following tables summarize the anticipated spectroscopic data for the exo and endo isomers of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. These predictions are based on established trends for norbornane systems and related functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | endo-Isomer (Predicted) | exo-Isomer (Predicted) | Rationale for Predicted Differences |
| H1 (bridgehead) | ~2.5 | ~2.3 | The endo substituents can influence the electronic environment of the bridgehead protons differently than the exo substituents. |
| H3-endo | ~1.8 | ~1.5 | In the endo isomer, H3-endo is deshielded by the nearby hydroxyl and carboxylic acid groups. |
| H3-exo | ~1.4 | ~2.0 | In the exo isomer, H3-exo is closer to the substituents and thus expected to be more deshielded. |
| H4 (bridgehead) | ~2.4 | ~2.2 | Similar to H1, the stereochemistry at C2 affects the chemical shift of the other bridgehead proton. |
| H7-syn | ~1.6 | ~1.4 | The proton on the C7 bridge that is syn to the C2-C3 bond will be influenced by the stereochemistry of the substituents at C2. |
| H7-anti | ~1.3 | ~1.5 | The anti proton on the C7 bridge will also experience a different magnetic environment in each isomer. |
| -OH | Broad, variable | Broad, variable | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. |
| -COOH | Broad, variable | Broad, variable | Similar to the hydroxyl proton, the carboxylic acid proton chemical shift is variable. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | endo-Isomer (Predicted) | exo-Isomer (Predicted) | Rationale for Predicted Differences |
| C1 (bridgehead) | ~45 | ~43 | The steric and electronic effects of the endo vs. exo substituents will cause slight differences in the bridgehead carbon shifts. |
| C2 (substituted) | ~75 | ~78 | The steric compression in the endo isomer (gamma-gauche effect) is expected to shield C2 relative to the exo isomer. |
| C3 | ~38 | ~35 | The proximity of the substituents in the endo isomer will likely deshield C3 compared to the exo isomer. |
| C4 (bridgehead) | ~42 | ~40 | Similar to C1. |
| C7 (bridge) | ~35 | ~38 | The C7 bridge carbon is notably sensitive to the stereochemistry at C2. The endo substituents typically shield C7 more than exo substituents.[1] |
| C=O | ~178 | ~180 | The steric environment around the carboxylic acid may slightly influence the chemical shift of the carbonyl carbon. |
Table 3: Predicted Key IR Absorptions (cm⁻¹)
| Functional Group | endo-Isomer (Predicted) | exo-Isomer (Predicted) | Rationale for Predicted Differences |
| O-H (alcohol) | ~3400 (broad) | ~3450 (broad) | Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups may be more favorable in one isomer, leading to a broader and slightly shifted O-H stretch.[2][3] The endo isomer may exhibit stronger intramolecular H-bonding. |
| O-H (carboxylic acid) | 3300-2500 (very broad) | 3300-2500 (very broad) | The characteristic broad O-H stretch of a carboxylic acid dimer is expected for both isomers.[4][5] |
| C=O (carboxylic acid) | ~1700 | ~1710 | The extent of hydrogen bonding can influence the C=O stretching frequency. Stronger H-bonding in the endo isomer could lower the frequency.[4][5] |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragmentation Pathway | Predicted m/z | Rationale |
| [M-H₂O]⁺ | 154 | Loss of a water molecule from the molecular ion is a common fragmentation for alcohols. |
| [M-HCOOH]⁺ | 126 | Loss of formic acid is a characteristic fragmentation of α-hydroxy acids. |
| [M-H₂O-CO]⁺ | 126 | Subsequent loss of carbon monoxide after dehydration. |
| Retro-Diels-Alder | 102 + 70 | Fragmentation of the norbornane ring system into cyclopentadiene and 2-hydroxyacrylic acid fragments. |
Experimental Protocols
To validate the predicted spectroscopic differences and unambiguously assign the stereochemistry of synthesized 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid isomers, the following experimental workflow is recommended.
Caption: Recommended workflow for isomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the bridgehead (H1, H4) and C3 protons.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shift of the C7 bridge carbon is often a key indicator of endo/exo stereochemistry.[1]
-
2D NMR (COSY & HSQC): Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. This will aid in the definitive assignment of all signals.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for differentiating the isomers. For the endo isomer, NOE correlations are expected between the substituents at C2 and the syn-H7 proton. For the exo isomer, NOEs should be observed between the C2 substituents and the H3-exo proton.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for the characteristic broad O-H stretches of the alcohol and carboxylic acid functional groups, as well as the strong C=O stretch.[2][4][5] Subtle differences in the positions and breadths of these peaks between the two isomers can be indicative of differences in intramolecular hydrogen bonding.
Mass Spectrometry (MS)
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion and a harder technique like Electron Ionization (EI) to induce fragmentation.
-
High-Resolution MS: Obtain high-resolution mass spectra to confirm the elemental composition of the molecular ion and key fragments.
-
Fragmentation Analysis: Analyze the fragmentation pattern for characteristic losses, such as water, formic acid, and for evidence of a retro-Diels-Alder reaction.
Computational Chemistry
For a higher level of confidence in stereochemical assignment, computational prediction of NMR chemical shifts can be employed.
-
Conformational Search: Perform a thorough conformational search for both the exo and endo isomers using a suitable molecular mechanics force field.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized structures using the Gauge-Independent Atomic Orbital (GIAO) method.[6][7]
-
Comparison: Compare the calculated chemical shifts with the experimental data. A statistical analysis, such as the CP3 or DP4 probability, can provide a quantitative measure of the confidence in the assignment.[8]
Conclusion
While direct experimental data for the isomers of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is not yet widely published, a robust framework for their differentiation can be established based on fundamental spectroscopic principles and data from analogous systems. The key to distinguishing the endo and exo isomers lies in the careful analysis of their NMR spectra, with particular attention to the chemical shifts of the bridge and bridgehead carbons and protons, and the use of 2D NOESY to probe through-space interactions. FTIR and mass spectrometry provide complementary data to confirm functional groups and fragmentation pathways. By following the integrated experimental and computational workflow presented in this guide, researchers can confidently and accurately determine the stereochemistry of these and other substituted norbornane derivatives, a critical task in the advancement of medicinal and materials chemistry.
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Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (n.d.). Retrieved March 14, 2026, from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]
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Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters. (n.d.). Retrieved March 14, 2026, from [Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]
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The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (n.d.). Retrieved March 14, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (n.d.). Retrieved March 14, 2026, from [Link]
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Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]
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IR Studies of H/D Exchange of Water, Hydroxyl, and Carboxylic Groups Reveal Slowly Diffusing Lattice Defects in Sub-Nanometer Pores | The Journal of Physical Chemistry C. (n.d.). Retrieved March 14, 2026, from [Link]
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CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX - Revue Roumaine de Chimie -. (n.d.). Retrieved March 14, 2026, from [Link]
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A Comparative Guide to the Biological Evaluation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid and Structurally Related Analogs
The bicyclo[2.2.1]heptane, or norbornane, scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets and a departure from the "flatland" of traditional aromatic compounds[1]. This guide provides a comprehensive biological evaluation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid in the context of its structurally similar and more extensively studied analogs. Due to the limited direct biological data on the 2-hydroxy derivative, this document will serve as a roadmap for its potential evaluation by drawing parallels with established compounds, thereby illuminating promising avenues for future research.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Diverse Biological Activity
The constrained bicyclic system of the norbornane scaffold offers a fixed orientation of substituents, which is highly advantageous for probing structure-activity relationships (SAR)[2]. This rigidity can lead to enhanced binding affinity and selectivity for target proteins. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and enzyme-modulating properties[3][4][5].
Comparative Analysis of Biological Activities
This section will compare the known biological activities of key bicyclo[2.2.1]heptane-2-carboxylic acid derivatives to infer the potential therapeutic applications of the 2-hydroxy analog.
Anticancer and Antiproliferative Effects
A significant body of research points to the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents[4][6]. The most studied analog in this context is 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH).
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): A Case Study
BCH is a selective and competitive inhibitor of the L-type amino acid transporter 1 (LAT1)[5][7]. LAT1 is overexpressed in many cancer types and is crucial for the uptake of essential amino acids, thereby supporting rapid tumor growth. By blocking LAT1, BCH has been shown to suppress cancer cell proliferation and induce apoptosis[5][7].
-
Mechanism of Action: Inhibition of LAT1 leads to amino acid deprivation within cancer cells, which in turn downregulates the mTOR signaling pathway, a central regulator of cell growth and proliferation. This results in cell cycle arrest, primarily at the G0/G1 phase[5].
The cytotoxic effects of other norbornane derivatives have also been investigated against various cancer cell lines, with some analogs exhibiting tissue-specific antitumor activity[4]. The nature of the side chains on the bicyclic structure appears to be a key determinant of this cytotoxicity[4].
Table 1: Comparative Anticancer Activity of Bicyclo[2.2.1]heptane Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Reported Activity (IC50/EC50) | Reference(s) |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | LAT1 Inhibition | Esophageal Cancer (KYSE30, KYSE150) | Proliferation suppression in a dose-dependent manner (1-100 mM) | [5] |
| Norbornane-fused thiopyrano[2,3-d]thiazoles | Not specified | Leukemia (CCRF-CEM, SR) | GI50 in the micromolar range | [8] |
| Tricyclo[4.2.1]nonane and Bicyclo[2.2.1]heptane Derivatives | Antiapoptotic protein inhibition (Bcl-xl) | C6 (rat brain tumor), HeLa (human cervical carcinoma) | IC50 values ranging from 0.8 µM to 29.99 µM for active compounds | [9] |
Implications for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid:
The introduction of a hydroxyl group in place of the amino group could alter the compound's polarity, hydrogen bonding capacity, and overall steric profile. This may influence its interaction with transporters like LAT1 or other potential anticancer targets. It is plausible that the 2-hydroxy analog could exhibit its own unique spectrum of anticancer activity, warranting a thorough investigation.
Antiviral Properties
The bicyclo[2.2.1]heptane skeleton has been successfully incorporated into nucleoside analogs to create novel antiviral agents, particularly against Herpes Simplex Virus-1 (HSV-1)[3][10].
In one study, a series of 1'-homocarbocyclic nucleoside analogs with a substituted bicyclo[2.2.1]heptane moiety acting as a sugar mimic were synthesized and evaluated. Several of these compounds demonstrated significant anti-HSV-1 activity, with IC50 values comparable to the established antiviral drug acyclovir[3][10].
Table 2: Anti-HSV-1 Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference(s) |
| Analog 6j | HSV-1 (KOS) | Vero | 15 ± 2 | [3][10] |
| Analog 6d | HSV-1 (KOS) | Vero | 21 ± 4 | [3][10] |
| Analog 6f | HSV-1 (KOS) | Vero | 28 ± 4 | [3][10] |
| Acyclovir (control) | HSV-1 (KOS) | Vero | 28 ± 4 | [3][10] |
Implications for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid:
While the cited examples involve more complex structures where the bicycloheptane is part of a larger nucleoside analog, the core scaffold is essential for the observed activity. The 2-hydroxy derivative itself could be explored for intrinsic antiviral properties or serve as a key intermediate in the synthesis of novel antiviral compounds. Its hydroxyl group provides a convenient handle for further chemical modifications.
Enzyme Modulation
Beyond transporter inhibition, bicyclo[2.2.1]heptane derivatives have been shown to modulate enzyme activity.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) as a Glutamate Dehydrogenase (GDH) Activator:
In addition to its role as a LAT1 inhibitor, BCH is also an activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme pivotal in insulin secretion[11]. By activating GDH, BCH has demonstrated a protective effect on pancreatic β-cells and has been shown to improve glucose tolerance and insulin secretion in diabetic mouse models[11]. This dual activity highlights the polypharmacology potential of this class of compounds.
Implications for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid:
The ability of the 2-hydroxy analog to modulate GDH or other enzymes is an open and intriguing question. The electronic and steric differences between a hydroxyl and an amino group could lead to a different binding mode and functional outcome at the allosteric site of GDH or other enzymes.
Proposed Experimental Workflows for the Biological Evaluation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
Based on the activities of its analogs, a structured biological evaluation of the title compound should be undertaken.
Caption: Proposed experimental workflow for the biological evaluation of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid.
Detailed Experimental Protocols
3.1.1. Anticancer Activity: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or relevant lines from the NCI-60 panel) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and treat the cells for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
3.1.2. Antiviral Activity: Plaque Reduction Assay (for HSV-1)
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
-
Cell Monolayer Preparation: Grow a confluent monolayer of Vero cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with methanol and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathway Analysis: mTOR Pathway in Cancer
Given the known effect of the amino analog on the mTOR pathway via LAT1 inhibition, it would be prudent to investigate if the 2-hydroxy analog has a similar mechanism.
Caption: Hypothesized mechanism of action via LAT1 and the mTOR pathway.
Conclusion and Future Directions
While direct biological data for 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is currently lacking, a comparative analysis of its structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented anticancer, antiviral, and enzyme-modulating activities of compounds sharing the same rigid bicyclic scaffold, particularly the 2-amino derivative (BCH), suggest that the 2-hydroxy analog is a promising candidate for screening.
Future research should focus on the systematic evaluation of this compound using the experimental workflows outlined in this guide. A thorough investigation of its effects on cancer cell proliferation, viral replication, and key metabolic enzymes will elucidate its therapeutic potential and contribute to a deeper understanding of the structure-activity relationships within this versatile class of molecules. The findings will undoubtedly pave the way for the rational design of novel and more potent drugs based on the bicyclo[2.2.1]heptane framework.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide provides essential, in-depth technical guidance for the safe handling of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a protocol that is not just followed, but understood.
Hazard Assessment & PPE at a Glance
A thorough risk assessment is the foundation of laboratory safety.[2][3] Based on the corrosive nature of similar carboxylic acids, the following table summarizes the minimum required Personal Protective Equipment (PPE).
| Hazard Route | Potential Risk | Required PPE | Scientific Rationale |
| Dermal (Skin) | Severe skin burns, irritation, and corrosion.[1] | Nitrile gloves (double-gloving recommended), fully-buttoned lab coat. | The carboxylic acid functional group can readily donate protons, leading to chemical burns upon contact with skin. Nitrile provides a robust barrier against a variety of chemicals. A lab coat protects against incidental splashes and dust.[4] |
| Ocular (Eyes) | Severe eye damage, permanent vision loss.[1][5] | Chemical splash goggles (ANSI Z87.1 rated). A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4] | The eyes are extremely sensitive to corrosive materials. Goggles provide a 360-degree seal against splashes and dust. A face shield offers a secondary layer of protection for the entire face.[4] |
| Respiratory (Inhalation) | Irritation of the respiratory tract. May cause respiratory irritation.[6][7] | Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation of fine dust particles.[8][9] | As a solid, this compound can form dust which, if inhaled, can irritate the mucous membranes of the respiratory system. A fume hood provides primary engineering control to capture airborne particles.[10] |
Operational Plan: From Receipt to Disposal
A structured workflow minimizes the risk of exposure at every stage of handling. The following diagram and procedural steps outline a self-validating system for managing 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid within the laboratory.
Caption: Standard workflow for handling corrosive solids.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an ANSI-compliant safety shower and eyewash station are accessible and unobstructed.[11]
-
Prepare a designated waste container, clearly labeled for "Corrosive Solid Waste."
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If handling more than a few grams or if there is a significant splash potential, wear a face shield over the goggles.
-
Inspect two pairs of nitrile gloves for any defects before donning them (double-gloving).
-
-
Chemical Handling (Inside Fume Hood) :
-
Place all necessary equipment (spatula, weigh boat, glassware) inside the fume hood before introducing the chemical container.
-
Carefully open the container. Avoid creating puffs of airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Securely close the primary container and place it in a stable position within the hood.
-
When transferring the weighed solid into a solvent or reaction vessel, do so slowly and carefully to prevent splashing.
-
-
Decontamination and Cleanup :
-
Following the procedure, decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with a damp cloth (water or an appropriate solvent).
-
Place all disposable items (weigh boats, contaminated wipes, gloves) into the designated hazardous waste container.[1]
-
-
PPE Doffing and Personal Hygiene :
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[10]
-
Emergency & Disposal Plan
Spill Response:
-
Minor Spill (in fume hood): If a small amount of solid is spilled inside the fume hood, use absorbent pads to gently cover the material. Dampen the pads slightly to prevent dust from becoming airborne. Sweep up the material and place it in the designated corrosive waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent others from entering the area. Allow only trained personnel with appropriate respiratory protection to clean the spill.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal:
All waste contaminated with 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, including excess solid, contaminated gloves, weigh paper, and wipes, must be disposed of as hazardous chemical waste.[1] Collect this waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of your research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
